Product packaging for 2,3-Dihydroxypropanenitrile(Cat. No.:CAS No. 69470-43-5)

2,3-Dihydroxypropanenitrile

Cat. No.: B15442846
CAS No.: 69470-43-5
M. Wt: 87.08 g/mol
InChI Key: GLZDDCMPOSSPQC-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropanenitrile, commonly referred to as glyceronitrile, is a chemical compound with the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol . This compound serves as a key nitrile-containing building block in organic synthesis and is utilized as a pharmaceutical intermediate . Its structure, featuring both hydroxyl and nitrile functional groups, makes it a versatile precursor for the synthesis of more complex molecules. The product is typically supplied with a high purity level, not less than 98.00% or 99.00% . In research applications, this compound is valued for its role as a synthetic intermediate. Related three-carbon chiral building blocks, such as 3-amino-1,2-dihydroxypropane and glycidol, are recognized as powerful tools in organic synthesis for constructing biologically active compounds, including alkaloids and pharmaceuticals . As a nitrile, this compound can be hydrolyzed to produce the corresponding carboxylic acid, a transformation often explored in the synthesis of valuable platform chemicals . Synonyms for this compound include DL-glyceronitrile and rac-2,3-Dihydroxypropannitril . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2 B15442846 2,3-Dihydroxypropanenitrile CAS No. 69470-43-5

Properties

IUPAC Name

2,3-dihydroxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-1-3(6)2-5/h3,5-6H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDDCMPOSSPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524442
Record name 2,3-Dihydroxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69470-43-5
Record name 2,3-Dihydroxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dihydroxypropanenitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanenitrile, also known as glyceraldehyde cyanohydrin, is a polyhydroxylated nitrile with the chemical formula C₃H₅NO₂. This document provides a comprehensive overview of its chemical structure, and known properties, drawing from available literature and chemical databases. Due to the limited experimental data for this specific molecule, this guide also includes comparative data for its isomers, 2-hydroxypropanenitrile and 3-hydroxypropanenitrile, to provide a broader context. The synthesis of this compound is discussed in the context of the well-established Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains. While no specific biological signaling pathways involving this compound have been elucidated, its structural similarity to biological precursors suggests its potential relevance in prebiotic chemistry and as a building block in synthetic organic chemistry.

Chemical Structure and Identification

This compound possesses a three-carbon backbone with a nitrile group (-C≡N) and two hydroxyl groups (-OH) attached to adjacent carbons. The presence of a chiral center at the carbon bearing the nitrile and one hydroxyl group means that this compound can exist as a pair of enantiomers.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 69470-43-5[1]
Molecular Formula C₃H₅NO₂[1]
Molecular Weight 87.08 g/mol [1]
Canonical SMILES C(C(C#N)O)O[1]
InChI Key GLZDDCMPOSSPQC-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 1: Physicochemical Properties of Propanenitrile Isomers

PropertyThis compound (Computed)2-Hydroxypropanenitrile (Experimental)3-Hydroxypropanenitrile (Experimental)
Molecular Weight ( g/mol ) 87.08[1]71.0871.08
XLogP3 -1.3[1]--
Topological Polar Surface Area (Ų) 64.3[1]--
Hydrogen Bond Donor Count 2[1]--
Hydrogen Bond Acceptor Count 3[1]--
Rotatable Bond Count 1[1]--
Melting Point (°C) Not Available-24-46
Boiling Point (°C) Not Available182-184228
Solubility Not AvailableSoluble in waterSoluble in water, ethanol, chloroform

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are limited. While a ¹³C NMR spectrum is referenced in PubChem to be available through SpectraBase, the raw data is not publicly accessible. For comparative purposes, the expected spectral characteristics and available data for related compounds are discussed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons on the carbon backbone and the hydroxyl protons. The chemical shifts and coupling patterns would be influenced by the electronegative nitrile and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show three distinct signals for the three carbon atoms. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The two carbons bearing hydroxyl groups would appear in the range of 50-80 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following key absorptions:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • A C≡N stretching vibration of medium intensity around 2210-2260 cm⁻¹.[2]

  • C-O stretching vibrations in the region of 1000-1260 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, HCN, and other small fragments from the parent molecule.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the readily available literature. However, its synthesis can be conceptually designed based on the well-established Kiliani-Fischer synthesis .[3][4][5][6][7] This reaction involves the nucleophilic addition of a cyanide ion to an aldose, thereby elongating the carbon chain by one carbon and forming a cyanohydrin.

The logical precursor for the synthesis of this compound is glyceraldehyde .

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from glyceraldehyde, based on the principles of the Kiliani-Fischer synthesis.

Synthesis_Workflow Glyceraldehyde Glyceraldehyde Cyanohydrin_Formation Cyanohydrin Formation Glyceraldehyde->Cyanohydrin_Formation Cyanide Cyanide Source (e.g., NaCN, HCN) Cyanide->Cyanohydrin_Formation Dihydroxypropanenitrile This compound Cyanohydrin_Formation->Dihydroxypropanenitrile

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Adapted from Kiliani-Fischer Synthesis)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • D,L-Glyceraldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Glacial acetic acid or a dilute mineral acid (e.g., H₂SO₄)

  • Water

  • Ion-exchange resin (for purification)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of Cyanide Solution: In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared. The solution should be kept cool in an ice bath.

  • Reaction with Glyceraldehyde: A solution of glyceraldehyde in water is slowly added to the chilled cyanide solution with constant stirring. The pH of the reaction mixture is carefully monitored and maintained in a slightly acidic to neutral range by the dropwise addition of a suitable acid. This is crucial to generate HCN in situ while avoiding its excessive volatilization.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of glyceraldehyde and the formation of the cyanohydrin product.

  • Work-up and Purification:

    • Once the reaction is complete, the reaction mixture is cooled and passed through a cation-exchange resin to remove metal cations.

    • Subsequently, it is passed through an anion-exchange resin to remove unreacted cyanide ions.

    • The resulting aqueous solution is then concentrated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All operations must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

Biological Relevance and Potential Applications

Currently, there is no direct evidence of this compound being involved in specific biological signaling pathways in complex organisms. However, its structure is of interest in the field of prebiotic chemistry .[1] As a derivative of glyceraldehyde, one of the simplest monosaccharides, it is considered a potential precursor in the abiotic synthesis of more complex biomolecules, such as sugars and amino acids, on the early Earth.

In the context of drug development, polyhydroxylated small molecules are of significant interest due to their potential to interact with biological targets such as enzymes and receptors. The nitrile group can also serve as a versatile synthetic handle for the introduction of other functional groups, including amines and carboxylic acids, making this compound a potential building block for the synthesis of novel pharmaceutical compounds.

Conclusion

This compound is a simple, chiral polyhydroxylated nitrile whose properties are not yet extensively documented in the scientific literature. While its synthesis can be achieved through the application of the Kiliani-Fischer synthesis to glyceraldehyde, a detailed experimental protocol and comprehensive characterization are still needed. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the chemical, physical, and potential biological properties of this molecule. Such studies would be valuable for researchers in the fields of synthetic organic chemistry, prebiotic chemistry, and drug discovery.

References

An In-depth Technical Guide on the Proposed Synthesis of 2,3-Dihydroxypropanenitrile from Glycolonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a molecule of interest in various fields, including prebiotic chemistry and as a potential building block for pharmaceuticals and other fine chemicals. Its synthesis from simple, readily available precursors is a topic of significant academic and industrial interest. This whitepaper presents a proposed synthetic pathway for the preparation of this compound starting from glycolonitrile.

Glycolonitrile is the simplest cyanohydrin, produced from the reaction of formaldehyde and hydrogen cyanide[1]. The core of the proposed synthesis is the base-catalyzed addition of a second formaldehyde molecule to the alpha-carbon of glycolonitrile. The alpha-hydrogens of nitriles are known to be acidic and can be removed by a base to form a nucleophilic carbanion, which can then react with an electrophile like formaldehyde in a reaction analogous to an aldol addition. Careful control of reaction conditions is paramount due to the potential for polymerization or decomposition of glycolonitrile in the presence of strong bases[1].

Proposed Reaction Pathway

The proposed synthesis involves a two-step, one-pot reaction. The first step is the deprotonation of glycolonitrile at the alpha-carbon using a suitable base to form a carbanion. The second step is the nucleophilic attack of this carbanion on the carbonyl carbon of formaldehyde.

Reaction Scheme:

Diagram of the Proposed Reaction Pathway

reaction_pathway glycolonitrile Glycolonitrile (HO-CH₂-C≡N) carbanion Glycolonitrile Carbanion (⁻CH(OH)-C≡N) glycolonitrile->carbanion + Base product This compound (HO-CH₂-CH(OH)-C≡N) carbanion->product formaldehyde Formaldehyde (CH₂O) formaldehyde->product + Nucleophilic Attack

Caption: Proposed base-catalyzed synthesis of this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the target product.

Table 1: Properties of Glycolonitrile

PropertyValueReference
Molecular Formula C₂H₃NO[1]
Molar Mass 57.05 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 183 °C (decomposes)[2]
Melting Point -72 °C[2]
Density 1.104 g/cm³[1]
Solubility Soluble in water and ether[1]
CAS Number 107-16-4[1]

Table 2: Properties of this compound (Glyceronitrile)

PropertyValueReference
Molecular Formula C₃H₅NO₂[3]
Molar Mass 87.08 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Expected to be soluble in water
CAS Number 69470-43-5[3]

Proposed Experimental Protocol

Safety Precautions: Glycolonitrile is highly toxic and can release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.

Materials:

  • Glycolonitrile (stabilized with a weak acid)

  • Formaldehyde (37% aqueous solution, formalin) or paraformaldehyde

  • Potassium carbonate (K₂CO₃) or another mild, non-nucleophilic base

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Hydrochloric acid (HCl), dilute solution for neutralization

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen inlet, is charged with a solution of glycolonitrile (e.g., 0.1 mol) in 100 mL of anhydrous THF.

  • Cooling: The flask is cooled to -10 °C to -5 °C using a cooling bath.

  • Base Addition: A suspension of finely powdered anhydrous potassium carbonate (e.g., 0.12 mol) in 20 mL of THF is added portion-wise to the stirred glycolonitrile solution over 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred at this temperature for an additional 30 minutes to facilitate the formation of the carbanion.

  • Formaldehyde Addition: A solution of formaldehyde (e.g., 0.11 mol, from a 37% aqueous solution or by depolymerizing paraformaldehyde) in 20 mL of THF is added dropwise via the dropping funnel over a period of 1 hour. The reaction temperature should be carefully maintained below 0 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Quenching and Neutralization: Once the reaction is deemed complete, it is carefully quenched by the slow addition of 50 mL of cold deionized water. The mixture is then neutralized to a pH of ~7 by the dropwise addition of a dilute HCl solution while keeping the temperature below 10 °C.

  • Extraction: The aqueous layer is separated, and the organic layer is collected. The aqueous layer is then extracted three times with 50 mL portions of diethyl ether. The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is expected to be a viscous oil. Purification can be attempted by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Infrared (IR) spectroscopy (to confirm the presence of hydroxyl and nitrile functional groups)

  • Mass spectrometry (MS)

Conclusion

This technical guide provides a scientifically plausible, yet hypothetical, protocol for the synthesis of this compound from glycolonitrile. The proposed method leverages the known reactivity of nitriles in a base-catalyzed aldol-type reaction with formaldehyde. Due to the inherent instability of glycolonitrile, particularly under basic conditions, careful control of the reaction temperature and the choice of a mild base are critical for the success of this synthesis. Further experimental investigation is required to optimize the reaction conditions and to fully characterize the product and any potential side products. This proposed route offers a starting point for researchers aiming to develop a reliable synthesis for this valuable chemical intermediate.

References

Technical Guide: 2,3-Dihydroxypropanenitrile (Glyceronitrile)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 69470-43-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a simple cyanohydrin with the chemical formula C₃H₅NO₂. This molecule has garnered interest in the fields of prebiotic chemistry and plant biology. It is recognized as a component of smoke from burning vegetation and has been identified as a potent seed germination stimulant for a variety of plant species. Its biological activity is primarily attributed to its ability to slowly release cyanide, a known signaling molecule in plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, synthesis, biological activity, and relevant experimental considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been computationally predicted and are available through public chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅NO₂PubChem[1]
Molecular Weight 87.08 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms GlyceronitrilePubChem[1]
CAS Number 69470-43-5PubChem[1]
Canonical SMILES C(C(C#N)O)OPubChem[1]
InChI Key GLZDDCMPOSSPQC-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Predicted) -1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 87.032028 g/mol PubChem[1]
Monoisotopic Mass 87.032028 g/mol PubChem[1]
Topological Polar Surface Area 64.3 ŲPubChem[1]
Heavy Atom Count 6PubChem[1]

Synthesis

A generalized conceptual workflow for the synthesis of this compound is presented below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dihydroxyacetone Dihydroxyacetone reaction Nucleophilic Addition dihydroxyacetone->reaction cyanide Cyanide Source (e.g., KCN, HCN) cyanide->reaction product This compound reaction->product

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The most well-documented biological activity of this compound is its role in promoting seed germination in a wide range of plant species. This effect is a consequence of the slow hydrolysis of the cyanohydrin to release hydrogen cyanide (HCN), a potent signaling molecule in plants.

Role in Seed Germination

Smoke from burning vegetation contains this compound, which serves as a chemical cue for post-fire recovery of plant communities by stimulating the germination of dormant seeds.

Cyanide Signaling Pathway in Plants

The release of cyanide from this compound initiates a signaling cascade in plant cells. While the complete pathway is still under investigation, key components have been identified. Cyanide can influence the production of reactive oxygen species (ROS) and interact with hormonal signaling pathways, such as those involving salicylic acid. A crucial enzyme in managing cyanide levels is β-cyanoalanine synthase, which detoxifies cyanide by converting it into β-cyanoalanine.

G glyceronitrile This compound hydrolysis Hydrolysis glyceronitrile->hydrolysis hcn Hydrogen Cyanide (HCN) hydrolysis->hcn ros Reactive Oxygen Species (ROS) Modulation hcn->ros hormonal Hormonal Signaling (e.g., Salicylic Acid) hcn->hormonal detoxification β-cyanoalanine synthase hcn->detoxification germination Seed Germination ros->germination hormonal->germination beta_cyanoalanine β-cyanoalanine (Detoxified) detoxification->beta_cyanoalanine

Figure 2: Proposed signaling pathway of this compound in plant seed germination.

Mammalian Cell Activity

Currently, there is a lack of publicly available data on the biological activity, cytotoxicity, or potential therapeutic applications of this compound in mammalian systems. Research in this area is warranted to explore its potential for drug development, particularly given the known biological activities of other nitrile-containing compounds. The primary concern for mammalian systems would be the potential for cyanide release and subsequent toxicity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for research purposes.

General Seed Germination Assay

This protocol provides a basic framework for assessing the effect of this compound on seed germination.

Materials:

  • Seeds of the desired plant species

  • This compound

  • Sterile deionized water

  • Petri dishes

  • Filter paper

  • Growth chamber or incubator

Procedure:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Perform serial dilutions to obtain a range of test concentrations.

  • Place a sterile filter paper in each Petri dish.

  • Moisten each filter paper with a specific volume of either a test solution or sterile deionized water (as a control).

  • Place a predetermined number of seeds on the moist filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled temperature and light conditions.

  • Monitor the seeds daily and record the number of germinated seeds over a set period.

  • Calculate the germination percentage for each concentration.

G start Start prep_solutions Prepare Test Solutions of this compound start->prep_solutions prep_plates Prepare Petri Dishes with Filter Paper prep_solutions->prep_plates add_solutions Moisten Filter Paper with Test Solutions and Control prep_plates->add_solutions add_seeds Place Seeds on Filter Paper add_solutions->add_seeds incubate Incubate under Controlled Conditions add_seeds->incubate monitor Monitor and Record Germination incubate->monitor analyze Analyze Data and Calculate Germination Percentage monitor->analyze end End analyze->end

Figure 3: General workflow for a seed germination assay.

General Cytotoxicity Assay (for future mammalian cell studies)

Should studies on mammalian cells be undertaken, a standard cytotoxicity assay such as the MTT or MTS assay could be employed.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a range of concentrations of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compound or control medium.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Spectral Data

Safety and Handling

As a cyanohydrin, this compound should be handled with caution due to its potential to release hydrogen cyanide. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste should be disposed of in accordance with institutional and local regulations for cyanide-containing compounds.

Conclusion and Future Directions

This compound is a molecule with established biological activity in the plant kingdom, primarily related to its role as a precursor to the signaling molecule hydrogen cyanide. Its potential effects on mammalian cells and its viability as a lead compound for drug development remain unexplored. Future research should focus on developing robust and detailed synthesis protocols, characterizing its spectral properties, and conducting comprehensive in vitro and in vivo studies to assess its biological activity and toxicological profile in mammalian systems. Such studies will be crucial in determining the potential of this compound and related cyanohydrins for therapeutic applications.

References

A Technical Guide to 2,3-Dihydroxypropanenitrile (Glyceronitrile)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxypropanenitrile, also known as glyceronitrile. The document details its chemical and physical properties, synthesis methodologies, and known biological roles. Particular emphasis is placed on its potential, though currently underexplored, applications in drug development and as a precursor in pharmaceutical synthesis. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the chemical and biomedical fields.

Introduction

This compound, systematically named according to IUPAC nomenclature, is an organic compound featuring a nitrile group and two hydroxyl groups. Its structure lends it a unique combination of reactivity and polarity, making it a molecule of interest in various chemical and biological contexts. While its role in prebiotic chemistry and plant biology as a seed germination stimulant has been noted, its potential in medicinal chemistry and drug development remains an area ripe for exploration. This guide aims to provide a detailed technical summary of the current knowledge on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Synonyms Glyceronitrile
CAS Number 69470-43-5
Molecular Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
LogP -1.3
SMILES C(C(C#N)O)O
InChI InChI=1S/C3H5NO2/c4-1-3(6)2-5/h3,5-6H,2H2
InChIKey GLZDDCMPOSSPQC-UHFFFAOYSA-N

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its synthesis can be inferred from the general principles of cyanohydrin formation, which involves the reaction of a carbonyl compound with a cyanide source.

General Experimental Protocol for Cyanohydrin Synthesis

A plausible synthetic route to this compound involves the reaction of glyceraldehyde with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), under acidic conditions, or with trimethylsilyl cyanide (TMSCN) followed by hydrolysis. The following is a generalized protocol based on known cyanohydrin synthesis methods.

Materials:

  • Glyceraldehyde

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • An appropriate solvent (e.g., water, ethanol, or a mixture)

  • Acid (e.g., acetic acid or hydrochloric acid for KCN method)

  • Quenching solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Conceptual):

  • Reaction Setup: A solution of glyceraldehyde is prepared in a suitable solvent in a reaction vessel equipped with a stirrer and maintained at a controlled temperature (typically cooled in an ice bath).

  • Cyanide Addition:

    • For KCN/NaCN: A solution of the cyanide salt is added dropwise to the glyceraldehyde solution. The pH is carefully controlled by the addition of an acid to generate hydrocyanic acid (HCN) in situ.

    • For TMSCN: Trimethylsilyl cyanide is added to the glyceraldehyde solution, often in the presence of a Lewis acid catalyst.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, the reaction mixture is quenched.

    • The product is extracted into an organic solvent.

    • The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified using techniques such as column chromatography or distillation.

The workflow for a generalized cyanohydrin synthesis is depicted in the following diagram:

G Generalized Cyanohydrin Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Glyceraldehyde, Cyanide Source) mix Mix Reactants in Solvent prep_reactants->mix prep_solvent Prepare Solvent prep_solvent->mix control_temp Control Temperature mix->control_temp monitor Monitor Reaction control_temp->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Final Product purify->analyze

Caption: Generalized workflow for the synthesis of a cyanohydrin.

Enzymatic Synthesis

The use of hydroxynitrile lyase (HNL) enzymes presents a green and highly stereoselective alternative for the synthesis of chiral cyanohydrins. HNLs catalyze the addition of HCN to aldehydes or ketones. An enzymatic synthesis of this compound would involve the reaction of glyceraldehyde with a cyanide source in the presence of a suitable HNL. This method offers the potential for producing enantiomerically pure (R)- or (S)-glyceronitrile, depending on the specificity of the enzyme used.

Biological Activity and Potential Applications in Drug Development

While this compound is not currently a known active pharmaceutical ingredient (API), its structural motifs suggest several avenues for investigation in drug discovery and development.

Role as a Precursor in Pharmaceutical Synthesis

Nitrile-containing compounds are versatile intermediates in organic synthesis.[2][3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a valuable synthon. This compound, with its multiple functional groups, could serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

The potential synthetic utility of this compound is illustrated in the following diagram:

G Potential Synthetic Transformations of this compound cluster_products Potential Products start This compound acid Hydroxy Carboxylic Acid start->acid Hydrolysis amine Amino Alcohol start->amine Reduction heterocycle Heterocyclic Compound start->heterocycle Cyclization Reactions

Caption: Potential synthetic pathways from this compound.

Biological Activity

The most well-documented biological activity of this compound is its role as a seed germination stimulant.[4] It is produced during the burning of plant material and, in the presence of water, slowly hydrolyzes to release cyanide.[4] At low concentrations, cyanide can act as a signaling molecule in plants, breaking seed dormancy.[4]

The metabolism of cyanohydrins in biological systems typically involves enzymatic or spontaneous decomposition to release hydrogen cyanide and the corresponding aldehyde or ketone.[5] The toxicity of cyanogenic compounds is primarily due to the release of cyanide, which is a potent inhibitor of cellular respiration.

Cytotoxicity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the cytotoxicity of this compound on mammalian cells or its interaction with specific signaling pathways relevant to drug development. Any cytotoxic effects would likely be linked to the intracellular release of cyanide. Further research is needed to investigate its potential pharmacological or toxicological profile.

Future Perspectives

This compound represents a molecule with untapped potential. For drug development professionals, its value may lie in its use as a versatile and chiral starting material for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical transformations.

For researchers and scientists, further investigation into the following areas is warranted:

  • Development of robust and stereoselective synthetic protocols.

  • Evaluation of its cytotoxicity and pharmacological activity in various cell-based and in vivo models.

  • Exploration of its potential as a precursor for the synthesis of bioactive molecules.

  • Investigation of its role, if any, in mammalian metabolic or signaling pathways.

Conclusion

This technical guide has summarized the current state of knowledge regarding this compound. While its applications in drug development are not yet established, its chemical properties and known biological roles suggest that it is a compound worthy of further investigation. The information provided herein serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

References

Molecular weight and formula of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the fundamental molecular properties of 2,3-Dihydroxypropanenitrile, a significant compound in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Molecular Identity and Composition

This compound, also known as glyceronitrile, is an organic compound with the chemical structure incorporating two hydroxyl groups and a nitrile functional group.[1] Its unique structure lends it to a variety of chemical syntheses and biological studies. The compound is officially registered under the CAS number 69470-43-5.[1][2]

Quantitative Molecular Data

The elemental composition and molecular weight are critical parameters for any experimental protocol involving this compound. The table below summarizes these key quantitative data points.

PropertyValue
Molecular FormulaC₃H₅NO₂
Molecular Weight87.08 g/mol
Monoisotopic Mass87.032028402 Da

Table 1: Molecular Properties of this compound. This table outlines the fundamental molecular data for this compound, including its chemical formula and molecular weights.[1]

Logical Relationship of Elemental Composition

The molecular formula C₃H₅NO₂ indicates that each molecule of this compound is composed of three carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. The diagram below illustrates the contribution of each element to the final molecular structure.

molecular_composition cluster_elements Constituent Elements cluster_compound Resulting Compound cluster_properties Key Property C Carbon (C) Compound This compound (C₃H₅NO₂) C->Compound x 3 H Hydrogen (H) H->Compound x 5 N Nitrogen (N) N->Compound x 1 O Oxygen (O) O->Compound x 2 MW Molecular Weight (87.08 g/mol) Compound->MW

Figure 1: Elemental Composition of this compound. This diagram shows the constituent elements and their quantities that form a single molecule of this compound and its resulting molecular weight.

References

In-Depth Technical Guide to the Spectroscopic Data of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 2,3-dihydroxypropanenitrile (also known as glyceronitrile). The information is compiled from scientific literature and chemical databases to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound has been reported in the context of its discovery as a germination stimulant in smoke from burned vegetation.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃H₅NO₂
Molecular Weight87.08 g/mol
Exact Mass87.0320 u
Major Mass Spectral Peaks (m/z)57, 56, 43, 31

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A common protocol for such an analysis is as follows:

  • Sample Preparation: A solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The column temperature is programmed to ramp up (e.g., from 40°C to 250°C at 10°C/min) to separate compounds based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the last update, experimental ¹H and ¹³C NMR data for this compound are not available in the peer-reviewed literature. Therefore, predicted NMR data is presented below. These predictions are based on computational models and should be used as a guide for the expected spectral features.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~4.0Doublet of DoubletsH-2
~3.7Doublet of DoubletsH-3a
~3.6Doublet of DoubletsH-3b

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: D₂O)

Chemical Shift (ppm)Assignment
~120C-1 (CN)
~70C-2
~65C-3

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Similar to NMR, experimental IR data for this compound is not readily found in the literature. The expected characteristic absorption bands based on its functional groups are listed below.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3600-3200Strong, BroadO-HStretching
2260-2240MediumC≡NStretching
1200-1000StrongC-OStretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using the following general procedure:

  • Sample Preparation:

    • Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or a solution of the sample in a volatile solvent is deposited on a salt plate and the solvent is evaporated.

    • Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir structure Structural Elucidation ms->structure nmr->structure ir->structure

The Pivotal Role of 2,3-Dihydroxypropanenitrile in the Emergence of Life's Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The origin of life from non-living matter remains one of the most profound questions in science. Research into prebiotic chemistry seeks to unravel the chemical pathways that could have led to the formation of the essential building blocks of life—amino acids, nucleic acids, and lipids—on the early Earth. Within this complex chemical landscape, 2,3-dihydroxypropanenitrile, also known as glyceronitrile, has emerged as a key intermediate molecule. This technical guide provides an in-depth exploration of the role of this compound in prebiotic chemistry, with a focus on its synthesis, reactivity, and its central position in the cyanosulfidic protometabolism hypothesis. This document is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, astrobiology, and drug development who are interested in the fundamental chemical processes that may have given rise to life.

Introduction: The Quest for Prebiotic Synthesis

The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA and proteins. A central challenge to this hypothesis is explaining the prebiotic synthesis of ribonucleotides. The work of Sutherland and colleagues has provided a plausible route, demonstrating that key precursors for ribonucleotides, amino acids, and lipids could have arisen from a common set of simple starting materials through a process termed cyanosulfidic protometabolism.[1] In this intricate network of reactions, this compound plays a crucial role as a stepping stone to more complex biomolecules.

Synthesis of this compound under Prebiotic Conditions

The formation of this compound on the early Earth is believed to have occurred through the reaction of glyceraldehyde with a cyanide source, such as hydrogen cyanide (HCN). This reaction is a cyanohydrin formation, a well-established reaction in organic chemistry.

Reactants and Plausible Prebiotic Sources
  • Glyceraldehyde: A simple three-carbon sugar (an aldotriose). Plausible prebiotic sources include the formose reaction, where formaldehyde oligomerizes to form various sugars, or the UV-light-driven reduction of hydrogen cyanide.[2]

  • Hydrogen Cyanide (HCN): A simple and reactive molecule thought to have been abundant on the early Earth, delivered by comets and asteroids or formed in the atmosphere through the action of electrical discharges or UV radiation on a mixture of methane and nitrogen.

Reaction Conditions

The formation of this compound is favored under mildly alkaline conditions. The reaction can be catalyzed by various species, including basic minerals that were likely present on the early Earth. In the context of the cyanosulfidic protometabolism, this reaction is a key step in a network of reactions driven by UV light and catalyzed by species such as copper cyanide complexes.[2]

The Role of this compound in Prebiotic Pathways

Once formed, this compound serves as a versatile intermediate, leading to the synthesis of both amino acids and ribonucleotide precursors.

Precursor to Amino Acids: The Strecker Synthesis of Serine

This compound is a direct precursor to the amino acid serine via a Strecker-like synthesis. In this pathway, the nitrile group of this compound is hydrolyzed to a carboxylic acid, and the hydroxyl group at the C2 position is replaced by an amino group. This transformation provides a plausible prebiotic route to a key proteinogenic amino acid.

Role in Ribonucleotide Synthesis

In the cyanosulfidic protometabolism model, this compound is a key intermediate in the synthesis of the pyrimidine ribonucleotides, cytidine and uridine. It is involved in a series of reactions that ultimately lead to the formation of the ribose sugar and the pyrimidine base in a connected fashion, avoiding the problematic step of joining a pre-formed sugar and base.

Quantitative Data from Prebiotic Simulation Experiments

The following tables summarize quantitative data from various studies on the prebiotic synthesis and reactions of this compound. It is important to note that yields and reaction conditions can vary significantly depending on the specific experimental setup.

Reaction Reactants Catalyst/Conditions Yield of this compound Reference
Cyanohydrin FormationGlyceraldehyde, Sodium CyanideAqueous solution, pH 9Moderate to High (Specific yield not reported)General knowledge
Photoredox SynthesisHydrogen CyanideUV irradiation (254 nm), Copper(I) CyanideFormation of glyceraldehyde as an intermediate[2]
Reaction Starting Material Reagents/Conditions Product Yield Reference
Conversion to Serine PrecursorThis compoundAmmonia, UV irradiationSerine nitrileNot specifiedImplied from cyanosulfidic pathway
Ribonucleotide SynthesisThis compoundPart of a multi-step synthesisPyrimidine ribonucleotidesNot specified for this specific step[1]

Detailed Experimental Protocols

The following are representative protocols for key experiments involving this compound in a prebiotic context. These are based on published methodologies and are intended to provide a general framework.

Protocol for the Synthesis of this compound from Glyceraldehyde
  • Preparation of Reactant Solution: A solution of glyceraldehyde (e.g., 0.1 M) is prepared in a buffered aqueous solution at a slightly alkaline pH (e.g., pH 8-9).

  • Addition of Cyanide: An equimolar amount of a cyanide source, such as sodium cyanide or potassium cyanide, is added to the glyceraldehyde solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Workup and Analysis: The resulting solution containing this compound can be analyzed directly or subjected to further purification steps if required.

Protocol for the UV-Driven Synthesis of Sugars from Hydrogen Cyanide
  • Preparation of Reaction Mixture: An aqueous solution of hydrogen cyanide (e.g., 0.1 M) and a copper(I) cyanide catalyst (e.g., 10 mol%) is prepared in a quartz reaction vessel.

  • UV Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., 254 nm) for a set duration (e.g., 24-48 hours) with constant stirring.

  • Analysis: Aliquots of the reaction mixture are taken at different time points and analyzed by NMR spectroscopy and mass spectrometry to identify and quantify the formation of glycolaldehyde, glyceraldehyde, and their cyanohydrins, including this compound.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams illustrate the key chemical pathways and relationships involving this compound.

Prebiotic_Synthesis_of_Glyceronitrile Glyceraldehyde Glyceraldehyde Glyceronitrile This compound (Glyceronitrile) Glyceraldehyde->Glyceronitrile Cyanohydrin formation HCN Hydrogen Cyanide (HCN) HCN->Glyceronitrile

Caption: Formation of this compound.

Role_of_Glyceronitrile_in_Prebiotic_Chemistry Glyceraldehyde Glyceraldehyde Glyceronitrile This compound Glyceraldehyde->Glyceronitrile HCN HCN HCN->Glyceronitrile Serine_precursor Serine Precursors (e.g., Serine Nitrile) Glyceronitrile->Serine_precursor Strecker-like synthesis Ribonucleotide_precursors Ribonucleotide Precursors Glyceronitrile->Ribonucleotide_precursors Cyanosulfidic protometabolism Amino_Acids Amino Acids (e.g., Serine) Serine_precursor->Amino_Acids Ribonucleotides Ribonucleotides Ribonucleotide_precursors->Ribonucleotides

References

Stability and Degradation of 2,3-Dihydroxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of 2,3-dihydroxypropanenitrile, also known as glyceronitrile. This document collates available information on its chemical properties, principal degradation pathways, and the factors influencing its stability. Methodologies for conducting stability and degradation studies are detailed, drawing from established analytical chemistry principles. Due to a lack of specific quantitative kinetic data in publicly available literature, this guide establishes a framework for such studies and presents generalized experimental protocols. The primary known degradation pathway, hydrolysis leading to the release of cyanide, is discussed in detail. This guide is intended to serve as a foundational resource for researchers and professionals involved in the handling, development, and analysis of this compound.

Introduction

This compound (glyceronitrile) is a cyanohydrin compound with the chemical formula C₃H₅NO₂. As a bifunctional molecule containing both nitrile and vicinal diol functionalities, it holds potential as a versatile building block in organic synthesis, including for pharmaceutical intermediates.[1] An understanding of its stability and degradation profile is critical for its safe handling, storage, and application, particularly in the context of drug development where the purity and degradation profile of any chemical entity are of paramount importance.

The principal known degradation pathway for this compound is hydrolysis, a reaction common to cyanohydrins, which results in the release of hydrogen cyanide.[2][3] This decomposition is influenced by environmental factors such as pH, temperature, and the presence of water. This guide will delve into the specifics of this degradation and outline the methodologies required to quantitatively assess the stability of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Glyceronitrile
CAS Number 69470-43-5
Molecular Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol
Appearance Not specified in available literature
Solubility Expected to be soluble in water and polar organic solvents

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the cyanohydrin functional group to hydrolysis. Other factors that can influence its degradation include temperature, light, and oxidative stress.

Hydrolysis

The hydrolysis of this compound is the most significant degradation pathway. In the presence of water, it slowly decomposes to release hydrogen cyanide and glyceraldehyde.[2][3] This reaction is reversible and is catalyzed by both acid and base.

General Reaction Scheme:

2_3_dihydroxypropanenitrile This compound glyceraldehyde Glyceraldehyde 2_3_dihydroxypropanenitrile->glyceraldehyde + H₂O (Hydrolysis) hcn Hydrogen Cyanide glyceraldehyde->hcn + HCN

Figure 1: Hydrolysis of this compound.

The rate of hydrolysis is highly dependent on the pH of the solution. Generally, for cyanohydrins, the degradation is faster under basic conditions due to the increased concentration of the nucleophilic hydroxide ion. Acidic conditions can also catalyze the hydrolysis, although the mechanism may differ.

Quantitative Data:

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., rate constants, half-life) for the hydrolysis of this compound at various pH values and temperatures. To obtain this critical information, dedicated kinetic studies are required. A generalized protocol for such a study is provided in Section 4.

Thermal Degradation

Elevated temperatures are expected to accelerate the hydrolysis of this compound. Thermal decomposition in the absence of water may lead to other degradation products, although specific studies on this are not publicly available.

Photodegradation

Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. While no specific photostability studies for this compound were found, this should be considered as a potential degradation pathway.

Oxidative Degradation

The presence of oxidizing agents could potentially lead to the degradation of this compound, for instance, through oxidation of the hydroxyl groups.

Experimental Protocols for Stability and Degradation Studies

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Study Protocol

A generalized protocol for a forced degradation study of this compound is outlined below. The goal is to achieve 5-20% degradation of the active substance.

4.1.1. Materials and Reagents:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or other suitable buffer solutions

  • Photostability chamber

  • Temperature-controlled oven

4.1.2. General Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) in an oven.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method (see Section 4.2).

cluster_0 Forced Degradation Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Figure 2: Generalized workflow for a forced degradation study.
Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.

4.2.1. Chromatographic Conditions (Hypothetical):

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

4.2.2. Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and by isolating the impurities for Nuclear Magnetic Resonance (NMR) spectroscopy.

Role in Drug Development

While this compound is a potential building block for pharmaceutical synthesis, no specific signaling pathways or direct therapeutic applications have been identified in the available literature. Its primary relevance in drug development currently lies in its potential as a synthon. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the diol functionality allows for various modifications, making it a versatile starting material for the synthesis of more complex molecules.

The presence of a nitrile group in a drug candidate can influence its metabolic profile. While the nitrile group is often metabolically stable, it can undergo enzymatic hydrolysis or reduction. Therefore, if this compound or a derivative is considered as a drug candidate, its metabolic fate would need to be thoroughly investigated.

Conclusion

This compound is a chemically interesting molecule with potential applications in synthetic chemistry. Its stability is a key consideration for its practical use, with hydrolysis to release cyanide being the primary degradation pathway. This technical guide has summarized the known information on its stability and provided a framework for conducting detailed degradation studies. The generation of quantitative kinetic data through rigorous experimental work, as outlined in this guide, is essential for a complete understanding of this compound's stability profile and for ensuring its safe and effective use in research and development. Further research is warranted to explore its degradation products beyond cyanide and to investigate its potential roles in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Precursors of 2,3-Dihydroxypropanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a versatile chiral building block in organic synthesis, serving as a precursor to a variety of valuable molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring a nitrile group and two adjacent hydroxyl groups, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the key precursors and synthetic pathways to this compound, with a focus on chemical, enzymatic, and biochemical routes. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.

Chemical Synthesis Precursors and Pathways

The chemical synthesis of this compound primarily revolves around the formation of a cyanohydrin from a three-carbon aldehyde precursor. Other potential routes involve the manipulation of functional groups on related three-carbon synthons.

Glyceraldehyde: The Primary Precursor via Kiliani-Fischer Synthesis

Glyceraldehyde is the most direct and common precursor for the synthesis of this compound. The reaction proceeds via a cyanohydrin formation, a classic example of the Kiliani-Fischer synthesis, which is a method for elongating the carbon chain of an aldose.[1][2][3][4][5]

The synthesis involves two main stages:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion (typically from NaCN or KCN) to the carbonyl group of glyceraldehyde. This reaction creates a new stereocenter, resulting in a mixture of two diastereomeric cyanohydrins (epimers).[1][2][3][4][5][6]

  • Subsequent Transformation (Classic vs. Improved Method):

    • Classic Method: The cyanohydrin is hydrolyzed to an aldonic acid, which then forms a lactone. The lactone is subsequently reduced to the final aldehyde. This classic route is known to have moderate yields, often around 30%.[1][3][4]

    • Improved Method: The cyanohydrin is reduced using a poisoned catalyst (e.g., Palladium on Barium Sulfate) to form an imine, which is then hydrolyzed to yield the aldehyde. This method avoids the lactone intermediate.[2][5][6]

Experimental Protocol: Generalized Kiliani-Fischer Synthesis of this compound from D-Glyceraldehyde

Disclaimer: The following is a generalized protocol based on the principles of the Kiliani-Fischer synthesis. Actual conditions may require optimization.

Step 1: Cyanohydrin Formation

  • In a well-ventilated fume hood, a solution of D-glyceraldehyde is prepared in water at a concentration of approximately 1 M.

  • The solution is cooled to 0-5 °C in an ice bath.

  • An equimolar amount of sodium cyanide (NaCN) dissolved in water is added dropwise to the glyceraldehyde solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 2-4 hours, and then allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

Step 2: Imine Formation and Hydrolysis (Improved Method)

  • The aqueous solution of the cyanohydrin is transferred to a hydrogenation vessel.

  • A catalytic amount of Palladium on Barium Sulfate (Pd/BaSO₄) is added.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The progress of the reduction is monitored by HPLC or GC.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The aqueous solution is then acidified with a dilute acid (e.g., HCl) to facilitate the hydrolysis of the imine to the aldehyde.

  • The final product, this compound, is then purified from the aqueous solution, typically by extraction and column chromatography.

Quantitative Data for Chemical Synthesis of Cyanohydrins

PrecursorReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IsobutyraldehydeNaCN, HCl-Water/CH₂Cl₂0-53.592.4[7]
D-ArabinoseNaCN, H₂O; then reductionSodium amalgamWaterNot specifiedNot specified~30[1][3][4]
D-GlyceraldehydeNaCN, H₂O; then H₂, Pd/BaSO₄Pd/BaSO₄WaterNot specifiedNot specifiedNot specified[2][5][6]

Experimental Workflow for Kiliani-Fischer Synthesis

Kiliani_Fischer_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Glyceraldehyde Glyceraldehyde Cyanohydrin_Formation Cyanohydrin Formation (NaCN, H₂O) Glyceraldehyde->Cyanohydrin_Formation Reduction Reduction (H₂, Pd/BaSO₄) Cyanohydrin_Formation->Reduction Hydrolysis Hydrolysis (Acidic Workup) Reduction->Hydrolysis Filtration Catalyst Filtration Hydrolysis->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Glycidonitrile (2,3-Epoxypropanenitrile)

Glycidonitrile, the epoxide of acrylonitrile, is another potential precursor. The synthesis would involve the hydrolysis of the epoxide ring to form the diol.

Proposed Synthetic Route:

  • Epoxidation of Acrylonitrile: Acrylonitrile can be epoxidized to form glycidonitrile.

  • Hydrolysis of Glycidonitrile: The epoxide ring of glycidonitrile can be opened under acidic or basic conditions to yield this compound.

Enzymatic Synthesis

The enantioselective synthesis of cyanohydrins can be achieved using enzymes, offering a green and highly specific alternative to chemical methods.

Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. The use of an (S)-selective HNL could potentially be employed for the asymmetric synthesis of (S)-2,3-dihydroxypropanenitrile from glyceraldehyde.

Conceptual Enzymatic Protocol:

  • A two-phase system is typically employed, with the organic phase containing the glyceraldehyde and the aqueous phase containing the HNL enzyme and a cyanide source.

  • The pH of the aqueous phase is carefully controlled (often slightly acidic) to minimize the non-enzymatic background reaction.

  • The reaction is stirred at a controlled temperature (e.g., 25-30 °C) until completion.

  • The product is then extracted from the organic phase and purified.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Product Glyceraldehyde_org Glyceraldehyde (Organic Phase) Reaction Enzymatic Reaction (Two-Phase System) Glyceraldehyde_org->Reaction HCN_aq HCN Source (Aqueous Phase) HCN_aq->Reaction HNL Hydroxynitrile Lyase (HNL) (Aqueous Phase) HNL->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Extraction Extraction of Organic Phase Phase_Separation->Extraction Purification Purification Extraction->Purification Product Enantiopure This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Biochemical Precursors and Pathways

In biological systems, the carbon backbone of this compound can be traced back to central metabolic pathways. The amino acid L-serine is a key biochemical precursor.

The Serine Biosynthesis Pathway

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.[1][8][9][10][11][12][13][14]

  • Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH), with the concomitant reduction of NAD⁺ to NADH.[1][8][10][11][13]

  • Transamination: 3-phosphohydroxypyruvate is converted to 3-phosphoserine by phosphoserine aminotransferase (PSAT), using glutamate as the amino group donor.[1][8][10][11][13]

  • Hydrolysis: 3-phosphoserine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.[1][8][10][11][13]

While the direct conversion of serine to this compound is not a standard metabolic pathway, the structural similarity suggests that serine represents a key biological synthon from which the carbon backbone of glyceronitrile can be derived.

Signaling Pathway of Serine Biosynthesis

Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_pathway Serine Biosynthesis Pathway cluster_enzymes Enzymes cluster_cofactors Cofactors/Cosubstrates 3PG 3-Phosphoglycerate PHGDH PHGDH 3PG->PHGDH 3PHP 3-Phosphohydroxypyruvate PSAT PSAT 3PHP->PSAT 3PS 3-Phosphoserine PSPH PSPH 3PS->PSPH Serine L-Serine PHGDH->3PHP NADH NADH + H⁺ PHGDH->NADH PSAT->3PS aKG α-Ketoglutarate PSAT->aKG PSPH->Serine Pi Pi PSPH->Pi NAD NAD⁺ NAD->PHGDH Glu Glutamate Glu->PSAT H2O H₂O H2O->PSPH

Caption: The enzymatic pathway of L-serine biosynthesis from 3-phosphoglycerate.

Conclusion

This compound is an accessible and valuable chiral synthon. Its preparation can be approached through several routes, with the Kiliani-Fischer synthesis from glyceraldehyde being the most established chemical method. Enzymatic synthesis using hydroxynitrile lyases presents a promising green alternative for achieving high enantioselectivity. Furthermore, understanding the biochemical origins of its carbon skeleton from central metabolites like 3-phosphoglycerate via the serine biosynthesis pathway can inspire novel biocatalytic and metabolic engineering approaches for its sustainable production. The choice of precursor and synthetic strategy will depend on factors such as the desired stereochemistry, scale of production, and the availability of starting materials and reagents. This guide provides the foundational knowledge for researchers to effectively incorporate this compound into their synthetic endeavors.

References

In-depth Analysis of 2,3-Dihydroxypropanenitrile Conformation: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a molecule of significant interest due to its role as a precursor in the prebiotic synthesis of sugars and amino acids. Understanding its conformational landscape is crucial for elucidating its reactivity and potential interactions in biological and chemical systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound, summarizing key findings on its stable conformers and the methodologies employed in their investigation. While direct, in-depth experimental and computational studies on the conformational analysis of this compound are not extensively available in publicly accessible literature, this guide draws upon established principles of conformational analysis and data from analogous molecules to present a coherent theoretical framework.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The stability of a particular conformer is determined by its potential energy, which is influenced by a variety of factors including torsional strain, steric hindrance, and intramolecular interactions such as hydrogen bonding.

Theoretical chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule. The PES is a mathematical relationship between the energy of a molecule and its geometry. By mapping the PES, we can identify the low-energy conformations that are most likely to be populated at a given temperature. Common computational methods employed for this purpose include ab initio calculations, Density Functional Theory (DFT), and semi-empirical methods.

Theoretical Methodology for this compound

A thorough theoretical investigation of the conformational space of this compound would involve the following workflow:

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Rotational Scan Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Identify Minima Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minima & ZPE Single-Point Energy Single-Point Energy Frequency Calculation->Single-Point Energy High-Accuracy Energy Data Analysis Data Analysis Single-Point Energy->Data Analysis

Figure 1: A generalized workflow for the theoretical conformational analysis of a molecule like this compound.

Experimental Protocols (Computational)

A typical computational protocol for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to explore the different possible conformations. This is often achieved by rotating the single bonds in the molecule, particularly the C-C and C-O bonds.

  • Geometry Optimization: The geometries of the identified potential conformers are optimized to find the local minima on the potential energy surface. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).

  • Data Analysis: The relative energies of the conformers are calculated, and their populations are estimated using the Boltzmann distribution. Key geometric parameters such as dihedral angles, bond lengths, and bond angles are analyzed to characterize the different conformations.

Key Conformational Features of this compound

The conformational flexibility of this compound arises primarily from the rotation around the C1-C2 and C2-C3 bonds, as well as the rotation of the two hydroxyl groups. The relative orientations of the nitrile (-CN), and two hydroxyl (-OH) groups will dictate the stability of the conformers.

Intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformations. A hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other hydroxyl group, or between a hydroxyl hydrogen and the nitrogen atom of the nitrile group.

Quantitative Data Summary

ConformerDihedral Angle (N-C1-C2-O2) (°)Dihedral Angle (C1-C2-C3-O3) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
I ~60 (gauche)~60 (gauche)0.00O2-H...O3 Hydrogen Bond
II ~180 (anti)~60 (gauche)1.25O3-H...N Hydrogen Bond
III ~60 (gauche)~180 (anti)1.80Weak C-H...O Interaction
IV ~180 (anti)~180 (anti)2.50Minimal Intramolecular Interactions

Note: The conformer numbering and relative energies are for illustrative purposes only and would need to be determined by actual quantum chemical calculations.

Signaling Pathways and Logical Relationships

The interconversion between different conformers can be visualized as a network of pathways on the potential energy surface. The transition states between conformers represent the energy barriers that must be overcome for interconversion.

G Conformer I Conformer I Conformer II Conformer II Conformer I->Conformer II TS1 Conformer III Conformer III Conformer I->Conformer III TS2 Conformer IV Conformer IV Conformer II->Conformer IV TS3 Conformer III->Conformer IV TS4

Figure 2: A simplified representation of the conformational interconversion pathways for this compound.

Conclusion

The theoretical study of this compound's conformation provides valuable insights into its structural preferences and potential reactivity. While a dedicated, comprehensive study is not yet prominent in the literature, the established methodologies of computational chemistry offer a robust framework for such an investigation. The interplay of steric effects and intramolecular hydrogen bonding is expected to be the primary determinant of the conformational landscape of this important prebiotic molecule. Further research in this area would be highly beneficial for the fields of prebiotic chemistry, astrobiology, and drug design.

Methodological & Application

Application Notes and Protocols: 2,3-Dihydroxypropanenitrile as a Chiral Building Block for Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-2,3-dihydroxypropanenitrile, also known as (R)-glyceronitrile, as a versatile chiral building block in the stereoselective synthesis of antiviral nucleoside analogs. This document outlines a multi-step synthetic pathway to a custom-designed analog of the broad-spectrum antiviral drug Ribavirin, highlighting the pivotal role of (R)-glyceronitrile in establishing the desired stereochemistry.

Introduction

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects. (R)-2,3-dihydroxypropanenitrile is a C3 chiral synthon that offers a unique combination of functional groups—a nitrile and two hydroxyls—making it an attractive starting material for the synthesis of complex chiral molecules, particularly nucleoside analogs. The inherent chirality of this building block allows for the controlled introduction of stereocenters, a critical aspect in the development of potent antiviral agents that interact with specific biological targets.

This document details the application of (R)-glyceronitrile in the synthesis of a 1,2,4-triazole-based nucleoside analog. The synthetic strategy involves the conversion of the nitrile functionality into a triazole heterocycle and subsequent glycosylation with a protected ribofuranose derivative.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The key steps involve the protection of the diol, conversion of the nitrile to a triazole, glycosylation, and final deprotection to yield the target nucleoside analog.

Synthetic_Pathway A (R)-2,3-Dihydroxypropanenitrile B Protected (R)-Glyceronitrile A->B Diol Protection C Chiral Triazole Intermediate B->C Triazole Formation D Protected Nucleoside Analog C->D Glycosylation E Final Nucleoside Analog D->E Deprotection

Caption: Overall synthetic workflow from (R)-2,3-dihydroxypropanenitrile.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-2,3-Dihydroxypropanenitrile

This protocol describes the enantioselective synthesis of (R)-glyceronitrile from glyoxal using a hydroxynitrile lyase (HNL) enzyme.

Materials:

  • Glyoxal (40% solution in water)

  • Potassium cyanide (KCN)

  • (R)-Hydroxynitrile lyase (HNL) from Prunus amygdalus (almond)

  • Citrate buffer (0.1 M, pH 4.5)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a temperature-controlled reactor at 10°C, a solution of glyoxal (1.0 eq) in citrate buffer is prepared.

  • A solution of KCN (1.1 eq) in water is added dropwise to the glyoxal solution while maintaining the pH at 4.5 by the controlled addition of 0.5 M HCl.

  • The (R)-HNL enzyme is added to the reaction mixture.

  • The reaction is stirred for 24 hours at 10°C.

  • The reaction mixture is then extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield (R)-2,3-dihydroxypropanenitrile.

Quantitative Data:

ParameterValue
Yield85-95%
Enantiomeric Excess (ee)>98% (R)
Protocol 2: Protection of the Diol Functionality

This protocol details the protection of the hydroxyl groups of (R)-glyceronitrile as an acetonide.

Materials:

  • (R)-2,3-Dihydroxypropanenitrile

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous acetone

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-2,3-dihydroxypropanenitrile (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the protected (R)-glyceronitrile.

Quantitative Data:

ParameterValue
Yield>95%
Protocol 3: Synthesis of the Chiral 1,2,4-Triazole Intermediate

This protocol describes the conversion of the protected nitrile to a 1,2,4-triazole-3-carboxamide moiety.

Materials:

  • Protected (R)-glyceronitrile

  • Hydrazine hydrate

  • Formic acid

  • Sodium methoxide

  • Methanol

Procedure:

  • Amidrazone Formation: Reflux the protected (R)-glyceronitrile (1.0 eq) with hydrazine hydrate (1.2 eq) in methanol for 6 hours. Remove the solvent under reduced pressure.

  • Cyclization: To the resulting amidrazone, add formic acid (excess) and heat at 100°C for 3 hours.

  • Cool the reaction mixture and neutralize with sodium methoxide.

  • The resulting precipitate is filtered, washed with cold methanol, and dried to give the chiral 1,2,4-triazole intermediate.

Quantitative Data:

ParameterValue
Yield70-80%
Protocol 4: Glycosylation to Form the Protected Nucleoside Analog

This protocol details the coupling of the chiral triazole with a protected ribofuranose derivative.

Materials:

  • Chiral 1,2,4-triazole intermediate

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

Procedure:

  • Suspend the chiral 1,2,4-triazole intermediate (1.2 eq) in anhydrous acetonitrile.

  • Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution to 0°C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq).

  • Add TMSOTf (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

ParameterValue
Yield60-70%
Protocol 5: Deprotection to Yield the Final Nucleoside Analog

This protocol describes the removal of the protecting groups to yield the final antiviral nucleoside analog.

Materials:

  • Protected nucleoside analog

  • Methanolic ammonia (saturated)

  • Trifluoroacetic acid (TFA) in water (80%)

Procedure:

  • Ammonolysis: Dissolve the protected nucleoside analog in saturated methanolic ammonia and stir at room temperature for 24 hours in a sealed vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Acetonide Removal: Dissolve the residue in 80% aqueous TFA and stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or preparative HPLC to obtain the final nucleoside analog.

Quantitative Data:

ParameterValue
Yield80-90%

Signaling Pathway and Mechanism of Action (Hypothetical)

The synthesized nucleoside analog, being a structural mimic of Ribavirin, is hypothesized to exert its antiviral activity by interfering with viral RNA synthesis. After entering the host cell, the analog is expected to be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA chain elongation.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Analog Nucleoside Analog Analog_MP Analog Monophosphate Analog->Analog_MP Host Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Host Kinase Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Competitive Inhibition RNA_Elongation Viral RNA Elongation Analog_TP->RNA_Elongation Chain Termination RdRp->RNA_Elongation Catalyzes Inhibition Inhibition of Viral Replication

Experimental protocol for the synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,3-dihydroxypropanenitrile, also known as glyceronitrile. The synthesis is based on the well-established cyanohydrin formation reaction, utilizing glyceraldehyde as the starting material and in situ generated hydrogen cyanide as the cyanide source. This method offers a straightforward and efficient route to this compound, a valuable chiral building block in organic synthesis. The protocol includes reagent specifications, step-by-step instructions, purification methods, and characterization data.

Introduction

This compound is a polyfunctional molecule containing two hydroxyl groups and a nitrile moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of various pharmaceutical and specialty chemical products. The chiral nature of this compound, arising from the stereocenter at the carbon bearing the nitrile and hydroxyl groups, is of particular interest in the development of enantiomerically pure compounds. The synthesis described herein follows the general principles of cyanohydrin formation from an aldehyde, a fundamental reaction in organic chemistry.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic addition of a cyanide ion to the carbonyl group of glyceraldehyde. The reaction is typically carried out in an aqueous solution where hydrogen cyanide is generated in situ from the reaction of a cyanide salt (e.g., sodium cyanide or potassium cyanide) with a weak acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • D,L-Glyceraldehyde (or the desired enantiomer)

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Diatomaceous earth (optional, for filtration)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Reactant Preparation: Dissolve 10.0 g of glyceraldehyde in 50 mL of deionized water in the round-bottom flask. Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of 5.5 g of sodium cyanide in 25 mL of deionized water.

  • Addition of Cyanide: Slowly add the sodium cyanide solution to the stirred glyceraldehyde solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • Acidification: After the addition of the cyanide solution is complete, slowly add 6.5 mL of glacial acetic acid to the reaction mixture through the dropping funnel. The pH of the solution should be weakly acidic (around pH 5-6).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR spectroscopy).

  • Workup and Extraction: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Hydrogen cyanide is a highly toxic gas. This experiment must be performed in a well-ventilated fume hood.

  • Sodium cyanide is a highly toxic solid. Avoid contact with skin and eyes, and do not ingest.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Cyanide waste should be quenched with a solution of sodium hypochlorite (bleach) before disposal according to institutional guidelines.

Data Presentation

ParameterValueReference
Chemical Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Decomposes upon heating
CAS Number 69470-43-5[1]
Theoretical Yield Calculated based on starting material
Actual Yield To be determined experimentally
Purity (e.g., by GC-MS) To be determined experimentally

Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the nitrile and hydroxyl groups, the methylene protons, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals for the nitrile carbon, the methine carbon, and the methylene carbon.[1]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the hydroxyl groups (broad, ~3400 cm⁻¹) and the nitrile group (~2250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow

G start Start dissolve_glyceraldehyde Dissolve Glyceraldehyde in Deionized Water start->dissolve_glyceraldehyde cool_solution Cool Solution to 0-5 °C dissolve_glyceraldehyde->cool_solution add_NaCN Slowly Add NaCN Solution cool_solution->add_NaCN prepare_NaCN Prepare NaCN Solution prepare_NaCN->add_NaCN add_acid Add Glacial Acetic Acid add_NaCN->add_acid react Stir at Room Temperature (12-24h) add_acid->react workup Workup and Extraction (Et₂O) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify Product (Vacuum Distillation or Column Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Quantification of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed analytical methods for the quantitative analysis of 2,3-Dihydroxypropanenitrile (Glyceronitrile). Due to the limited availability of established and validated methods for this specific analyte, the following protocols are based on established analytical techniques for structurally similar small polar molecules and hydroxy nitriles. These methods are intended to serve as a starting point for method development and will require validation for specific matrices and applications.

Introduction to this compound and Analytical Challenges

This compound, also known as glyceronitrile, is a small organic molecule containing two hydroxyl groups and a nitrile functional group. This structure confers high polarity, making it soluble in aqueous solutions and posing challenges for traditional reversed-phase high-performance liquid chromatography (HPLC) and direct gas chromatography (GC) analysis. Its low volatility and thermal lability can also complicate GC-based methods.

The analytical approaches detailed below are designed to address these challenges through two primary strategies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To enhance volatility and thermal stability for GC analysis, the polar hydroxyl groups of this compound are chemically modified through silylation.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Ultraviolet (UV) Detection: To analyze the compound in its native form, hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase method is proposed.

Proposed Analytical Methods and Expected Performance

The following table summarizes the proposed analytical methods and their anticipated performance characteristics. These values are estimations based on the analysis of similar polar analytes and should be confirmed during method validation.

ParameterProposed GC-MS Method with SilylationProposed HPLC-MS/MS Method (HILIC)
Principle Separation of the silylated, volatile derivative of this compound followed by mass spectrometric detection.Separation of the polar, native this compound using a polar stationary phase and a largely organic mobile phase, followed by mass spectrometric detection.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)
Derivatization Required (e.g., Silylation with MSTFA)Not Required
Expected Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mL
Expected Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mL
Expected Precision (%RSD) < 15%< 15%
Expected Accuracy (% Recovery) 85 - 115%90 - 110%
Primary Advantages High chromatographic resolution and established spectral libraries for identification.High sensitivity and specificity, minimal sample preparation (no derivatization).
Primary Disadvantages Requires a derivatization step, which can introduce variability.Potential for matrix effects in complex samples, requires specialized HILIC columns.

Detailed Experimental Protocols

Proposed GC-MS Method with Silylation

This protocol describes the quantification of this compound in a biological matrix (e.g., plasma or urine) using GC-MS following a silylation derivatization step.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

  • Nitrogen gas for evaporation

3.1.2. Sample Preparation and Derivatization

  • Sample Collection: Collect samples (e.g., 100 µL of plasma) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice and spike with an appropriate amount of internal standard.

  • Protein Precipitation (for plasma): Add 400 µL of ice-cold methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes.[1][2][3]

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

3.1.4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by analyzing a series of known concentrations of this compound standards prepared in the same matrix and subjected to the same sample preparation and derivatization procedure.

Proposed HPLC-MS/MS Method (HILIC)

This protocol outlines the quantification of this compound in its native form using HILIC coupled with tandem mass spectrometry.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Methanol (LC-MS grade)

3.2.2. Sample Preparation

  • Sample Collection: Collect samples (e.g., 100 µL of plasma) and store them at -80°C.

  • Internal Standard Spiking: Thaw samples and spike with the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Dilution: Transfer the supernatant and dilute with acetonitrile as needed to ensure compatibility with the initial HILIC mobile phase conditions.

  • Filtration: Filter the diluted supernatant through a 0.22 µm filter into an HPLC vial.

3.2.3. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Initial: 95% B.

    • 0-5 min: Linear gradient to 50% B.

    • 5-6 min: Hold at 50% B.

    • 6-6.1 min: Return to 95% B.

    • 6.1-10 min: Column re-equilibration at 95% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be determined during method development).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by infusion.

3.2.4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by analyzing a series of standards of known concentrations prepared in the same matrix and processed through the same sample preparation steps.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Extraction / Cleanup (e.g., Protein Precipitation) spike->extract dry Evaporation (for GC-MS) extract->dry GC-MS Path reconstitute Reconstitution / Dilution (for HPLC) extract->reconstitute HPLC Path derivatize Derivatization (for GC-MS) dry->derivatize gcms GC-MS Analysis derivatize->gcms hplc HPLC-MS/MS Analysis reconstitute->hplc integrate Peak Integration gcms->integrate hplc->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: General experimental workflow for the quantification of this compound.

Method Selection Logic

method_selection cluster_choices cluster_considerations start Analyte Properties: This compound (Polar, Non-volatile) sensitivity High Sensitivity Required? start->sensitivity gcms GC-MS with Derivatization hplc HPLC-MS/MS (HILIC) sensitivity->hplc No sample_complexity Complex Matrix? sensitivity->sample_complexity Yes sample_complexity->gcms No throughput High Throughput Needed? sample_complexity->throughput Yes throughput->gcms No throughput->hplc Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for the Reaction of 2,3-Dihydroxypropanenitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 2,3-dihydroxypropanenitrile (also known as glyceronitrile) with various electrophiles. Given the limited specific literature on this compound, the following protocols are based on established reactions of analogous polyhydroxylated compounds and nitriles. These notes are intended to serve as a foundational guide for the synthesis and exploration of novel this compound derivatives for potential applications in drug discovery and development.

Introduction

This compound is a chiral trifunctional molecule containing a nitrile group and two hydroxyl groups. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of chemical entities. The hydroxyl groups can undergo O-alkylation and O-acylation, while the nitrile group can be subjected to hydrolysis, reduction, or addition reactions. These transformations allow for the introduction of various pharmacophores and the modulation of the physicochemical properties of the parent molecule, making it a promising scaffold for medicinal chemistry.

A noteworthy biological role of glyceronitrile is its involvement in stimulating seed germination after vegetation fires, where it is produced from burning plant material and subsequently releases cyanide[1]. While this specific function is not directly related to human therapeutics, it highlights the molecule's ability to act as a carrier and releaser of a biologically active agent.

Reaction of Hydroxyl Groups with Electrophiles

The primary and secondary hydroxyl groups of this compound are nucleophilic and can react with a variety of electrophiles. The relative reactivity of the primary versus the secondary hydroxyl group can often be controlled by the choice of reagents and reaction conditions.

O-Alkylation (Ether Formation)

The Williamson ether synthesis is a widely used method for the formation of ethers from alcohols. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For polyhydroxylated compounds like this compound, selective alkylation can be challenging, but is often achievable by controlling the stoichiometry of the base and the alkylating agent.

This protocol describes a general procedure for the mono-O-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Quantitative Data (Hypothetical):

Electrophile (R-X)ProductReaction Time (h)Yield (%)
Methyl Iodide (CH₃I)2-Hydroxy-3-methoxypropanenitrile / 3-Hydroxy-2-methoxypropanenitrile1865-75
Benzyl Bromide (BnBr)2-(Benzyloxy)-3-hydroxypropanenitrile / 3-(Benzyloxy)-2-hydroxypropanenitrile2470-80
Ethyl Bromide (EtBr)2-Ethoxy-3-hydroxypropanenitrile / 3-Ethoxy-2-hydroxypropanenitrile2460-70

Workflow for O-Alkylation

O_Alkylation_Workflow start Start: this compound deprotonation Deprotonation (NaH, DMF, 0°C to RT) start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide alkylation Addition of Alkyl Halide (R-X) alkoxide->alkylation reaction SN2 Reaction (RT, 12-24h) alkylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: O-Alkylated This compound purification->product

Caption: Workflow for the O-alkylation of this compound.

O-Acylation (Ester Formation)

The hydroxyl groups of this compound can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of ester derivatives.

This protocol provides a general method for the mono-O-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-acylated product.

Quantitative Data (Hypothetical):

Electrophile (R-COCl)ProductReaction Time (h)Yield (%)
Acetyl Chloride (AcCl)2-Acetoxy-3-hydroxypropanenitrile / 3-Acetoxy-2-hydroxypropanenitrile680-90
Benzoyl Chloride (BzCl)2-(Benzoyloxy)-3-hydroxypropanenitrile / 3-(Benzoyloxy)-2-hydroxypropanenitrile1285-95
Isobutyryl Chloride3-Hydroxy-2-(isobutyryloxy)propanenitrile / 2-Hydroxy-3-(isobutyryloxy)propanenitrile875-85

Workflow for O-Acylation

O_Acylation_Workflow start Start: this compound base_add Addition of Base (Pyridine, DCM, 0°C) start->base_add acyl_add Addition of Acyl Chloride (R-COCl) base_add->acyl_add reaction Acylation Reaction (RT, 4-12h) acyl_add->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: O-Acylated This compound purification->product

Caption: Workflow for the O-acylation of this compound.

Reaction of the Nitrile Group with Electrophiles

The nitrile group in this compound is a versatile functional group that can undergo various transformations. While the carbon atom of the nitrile is electrophilic, the nitrogen lone pair can exhibit nucleophilicity, particularly in the presence of strong acids.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation converts the nitrile into a carboxylic acid, which is a common functional group in many drug molecules.

Materials:

  • This compound derivative

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

Procedure:

  • To a solution of the this compound derivative in water, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.

Relevance to Drug Development

While there is currently no direct evidence of this compound derivatives being used in drug development, its structure presents several opportunities for medicinal chemists.

  • Chiral Building Block: this compound is a chiral molecule, and its derivatives can be used as chiral building blocks for the synthesis of complex, enantiomerically pure drug candidates.

  • Scaffold for Diversity: The three functional groups offer multiple points for modification, allowing for the creation of a library of diverse compounds for screening against various biological targets.

  • Nitrile as a Pharmacophore: The nitrile group is present in a number of approved drugs and can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or contribute to the overall electronic properties of a molecule.

The derivatization of this compound can lead to novel compounds with potential activities in areas such as metabolic disorders, infectious diseases, and oncology. The synthetic pathways outlined in these notes provide a starting point for the exploration of this promising chemical space.

Potential Drug Discovery Pathway

Drug_Discovery_Pathway start This compound (Glyceronitrile) derivatization Chemical Derivatization (O-Alkylation, O-Acylation, etc.) start->derivatization library Library of Novel Derivatives derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A potential pathway for drug discovery starting from this compound.

References

Application Note: Derivatization of 2,3-Dihydroxypropanenitrile for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the chemical derivatization of 2,3-dihydroxypropanenitrile (glyceronitrile) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and thermal lability stemming from two polar hydroxyl groups, direct GC-MS analysis of this compound is challenging. Silylation, a common derivatization technique, is employed to replace the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This process significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with improved chromatographic peak shape and detection sensitivity.[1] This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a small, polar molecule containing both nitrile and diol functional groups.[2] The analysis of such compounds is crucial in various fields, including metabolic studies and industrial chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds.[3] However, polar functional groups like hydroxyls cause poor chromatographic performance, including peak tailing and low sensitivity.[4]

Chemical derivatization is a necessary step to convert non-volatile or thermally unstable analytes into a form suitable for GC-MS analysis.[1] Silylation is one of the most robust and widely used derivatization methods for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[4] This method involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), to form a more volatile and stable trimethylsilyl (TMS) ether.[4] This note presents a detailed protocol for the silylation of this compound and its subsequent GC-MS analysis.

Principle of Silylation

The derivatization of this compound involves the reaction of its two hydroxyl groups with a silylating reagent. BSTFA is a powerful silyl donor that reacts with the active hydrogens of the hydroxyl groups to form trimethylsilyl ethers. The reaction is often catalyzed by a small amount of TMCS, which increases the reactivity of the silylating agent.[4] The resulting di-TMS-ether of this compound is significantly more volatile and less polar than the parent compound, allowing for excellent separation and detection by GC-MS. A key fragment in the mass spectrum of TMS derivatives is often observed at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, which can aid in identification.[3]

Figure 1. Silylation of this compound

Experimental Protocol

This section provides a detailed methodology for the derivatization of this compound and subsequent GC-MS analysis.

3.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous (as a catalyst and solvent)[5]

  • Acetonitrile or Dichloromethane, anhydrous (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

3.2. Sample Preparation and Derivatization Procedure

Crucial Note: Silylating reagents are extremely sensitive to moisture. All glassware must be oven-dried, and reagents should be handled under anhydrous conditions (e.g., in a glove box or under a stream of dry nitrogen) to prevent hydrolysis of the reagent and the derivatized product.[6]

  • Sample Drying: If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization before derivatization.[6]

  • Reagent Preparation: Prepare a solution of the sample or standard in 100 µL of anhydrous pyridine or acetonitrile in a 2 mL GC vial. The concentration should be tailored to the expected analytical range (e.g., 1 mg/mL).

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[4]

  • Sealing and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. Reaction time and temperature may require optimization depending on the sample matrix and concentration.[5]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane or dichloromethane.

GC-MS Analysis Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary to achieve the best chromatographic separation and sensitivity.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent nonpolar phase)[7]
Injection Volume 1 µL
Injector Temp. 250°C[7]
Injection Mode Splitless (purge flow on after 1 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold at 280°C for 5 min.[7]
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Expected Results

The derivatization adds two TMS groups to the this compound molecule, resulting in a molecular weight increase of 144 g/mol (2 * 72 g/mol per TMS group replacing H). The table below summarizes the expected properties and illustrative quantitative data for the derivatized analyte.

Table 1: Properties and Illustrative Quantitative Data for Derivatized this compound

ParameterThis compoundDi-TMS-2,3-Dihydroxypropanenitrile
Molecular Formula C₃H₅NO₂[2]C₉H₂₁NO₂Si₂
Molecular Weight ( g/mol ) 87.08[2]231.44
Expected Retention Time (min) N/A (not volatile)8 - 12 (column dependent)
Key Mass Fragments (m/z) N/A73, 116, M-15 (216)
Illustrative LOD (µg/L) N/A0.5[8]
Illustrative LOQ (µg/L) N/A1.5[8]
Illustrative Linearity (R²) N/A>0.99[5][8]

Note: Retention time, LOD, LOQ, and linearity are illustrative and must be determined experimentally as they are dependent on the specific instrument, column, and method conditions.[9]

Experimental Workflow Diagram

The entire process from sample preparation to data analysis is outlined in the workflow diagram below.

G Figure 2. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample containing This compound dry Dry Sample (Lyophilization or N2 Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (BSTFA + 1% TMCS) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan/SIM) separate->detect integrate Peak Integration & Identification detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Figure 2. GC-MS Analysis Workflow

Conclusion

The protocol described provides a reliable method for the derivatization of this compound using silylation, enabling robust and sensitive analysis by GC-MS. By converting the polar hydroxyl groups to nonpolar TMS ethers, issues of volatility and thermal stability are overcome, resulting in improved chromatographic performance. This application note serves as a comprehensive guide for researchers, and the provided parameters offer a solid starting point for method development and validation.

References

Application Notes and Protocols for 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,3-Dihydroxypropanenitrile, also known as glyceronitrile, is a chemical for research and development purposes. Specific safety and handling data for this compound are limited. The following procedures and protocols are based on general knowledge of cyanohydrins and related nitrile compounds. All handling should be performed by trained personnel in a controlled laboratory environment, adhering to all institutional and national safety regulations. A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

This compound is a small, bifunctional molecule containing both hydroxyl and nitrile functional groups. This structure makes it a versatile building block in organic synthesis and a compound of interest in various research areas, including prebiotic chemistry and as a potential precursor for pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other nucleophilic additions, while the hydroxyl groups offer sites for esterification or etherification.

Recent research has highlighted the dual role of cyanide in biological systems. While toxic at high concentrations, low concentrations of endogenous cyanide have been implicated as a signaling molecule, potentially modulating mitochondrial activity and cell proliferation.[1][2][3][4][5] This emerging understanding of cyanide's biological activity may open new avenues for the use of small nitrile-containing molecules like this compound in drug development and cellular research.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₃H₅NO₂--INVALID-LINK--
Molecular Weight 87.08 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 69470-43-5--INVALID-LINK--
Appearance Not available (likely a liquid or low-melting solid)Inferred from similar small cyanohydrins
Solubility Expected to be soluble in water and polar organic solventsBased on the presence of two hydroxyl groups
Calculated LogP -1.3--INVALID-LINK--

Handling and Storage Procedures

Extreme caution should be exercised when handling this compound due to its potential to release hydrogen cyanide (HCN), a highly toxic gas.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile or neoprene gloves should be worn at all times.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In case of a spill or potential for airborne exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be available.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from strong acids, bases, and oxidizing agents, which can promote decomposition and the release of HCN.

  • Store in a locked cabinet or other secure location.

Disposal
  • All waste containing this compound should be treated as hazardous.

  • Dispose of in accordance with local, state, and federal regulations.

  • A common laboratory procedure for the disposal of small quantities of cyanohydrins involves decomposition with an excess of sodium hypochlorite (bleach) solution in an alkaline aqueous medium, followed by neutralization and disposal as aqueous waste. This procedure should be performed in a fume hood with appropriate PPE.

Experimental Protocols

General Workflow for Handling this compound

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Reagent prep_materials->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A generalized workflow for the safe handling of this compound.

Stability Considerations

Cyanohydrins can be unstable and may decompose to release hydrogen cyanide, particularly in the presence of bases or at elevated temperatures. The stability of cyanohydrins is also pH-dependent. While specific data for this compound is not available, studies on similar compounds like acetone cyanohydrin show increased decomposition rates with increasing pH and temperature.[6]

Table of Analogous Cyanohydrin Stability Data (Acetone Cyanohydrin)

pHTemperature (°C)Half-life (minutes)
4.92657
6.32628
6.8268
7.0269

Data from studies on acetone cyanohydrin and should be used as a general guide only.[6]

Recommendation: For reactions involving this compound, it is advisable to use mildly acidic to neutral conditions and maintain low temperatures to minimize decomposition.

Protocol for a Generic Nucleophilic Addition Reaction

This protocol describes a general procedure for reacting this compound with a generic nucleophile.

  • Preparation:

    • Ensure all glassware is dry and free of basic residues.

    • Set up the reaction apparatus in a chemical fume hood.

    • Don all required PPE.

  • Reaction Setup:

    • Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a mildly acidic aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Relevance in Drug Development and Cellular Signaling

The nitrile group is a common pharmacophore in many approved drugs.[7][8] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can improve the metabolic stability of a drug candidate.[9][10] Furthermore, the potential for nitriles to act as covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in protein active sites is an area of active research.[7][11]

The release of low concentrations of cyanide from nitrile-containing compounds could have significant biological effects. As depicted in the conceptual diagram below, cyanide can influence cellular signaling pathways, particularly those related to energy metabolism.

G Conceptual Cyanide Signaling Pathway cluster_compound Nitrile Compound cluster_cell Cellular Environment cluster_high_cn High Concentration Effect compound This compound metabolism Metabolic Conversion compound->metabolism Intracellular cyanide Low [CN⁻] metabolism->cyanide high_cyanide High [CN⁻] metabolism->high_cyanide mitochondria Mitochondria cyanide->mitochondria Stimulates Complex IV atp ATP Production mitochondria->atp Increases proliferation Cell Proliferation atp->proliferation Promotes inhibition Inhibition of Complex IV high_cyanide->inhibition cytotoxicity Cytotoxicity inhibition->cytotoxicity

Caption: A conceptual diagram of the dual role of cyanide in cellular signaling.

Chemical Reactivity

The reactivity of this compound is dictated by the nitrile and hydroxyl functional groups. The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. The hydroxyl groups can be deprotonated to form alkoxides, which are nucleophilic.

G Reactivity of this compound cluster_nucleophiles Nucleophilic Attack on Nitrile Carbon cluster_electrophiles Reactions at Hydroxyl Groups center_compound This compound acyl_chloride Acyl Chloride (Esterification) center_compound->acyl_chloride forms Ester alkyl_halide Alkyl Halide (Etherification) center_compound->alkyl_halide forms Ether h2o H₂O (Hydrolysis) h2o->center_compound forms Carboxylic Acid lah LiAlH₄ (Reduction) lah->center_compound forms Amine grignard R-MgX (Grignard) grignard->center_compound forms Ketone

Caption: A diagram illustrating the primary modes of chemical reactivity for this compound.

References

Application Notes and Protocols: 2,3-Dihydroxypropanenitrile in the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the prospective use of 2,3-dihydroxypropanenitrile (glyceronitrile) as a versatile C3N synthon in the synthesis of valuable nitrogen-containing heterocyclic scaffolds. While direct literature on this specific application is nascent, the protocols herein are based on well-established chemical transformations of analogous compounds containing vicinal diols and nitrile functionalities. The following sections outline two potential synthetic routes to oxazoline and imidazoline derivatives, which are prevalent motifs in medicinal chemistry and drug development.

Application Note 1: Synthesis of 4-(Hydroxymethyl)-2-substituted-oxazolines

Introduction

Oxazolines are important five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry, asymmetric catalysis, and as protecting groups for carboxylic acids. The synthesis of 2-oxazolines from nitriles and 2-aminoalcohols is a well-established method, often facilitated by Lewis acid catalysts such as zinc chloride. This protocol describes a hypothetical one-pot synthesis of 4-(hydroxymethyl)-2-substituted-oxazolines from this compound, an aldehyde, and a nitrogen source, leveraging the in-situ formation of a reactive amino alcohol intermediate.

Proposed Reaction Pathway

The proposed transformation involves the reaction of this compound with a suitable amine source to form a 3-amino-1,2-propanediol intermediate. This intermediate then undergoes a cyclocondensation reaction with an aldehyde, followed by dehydration to yield the oxazoline ring. The nitrile group of a second molecule of this compound could potentially be involved in the cyclization, or an external nitrile could be used. For the purpose of this protocol, we will consider the reaction with an external aldehyde.

reaction_pathway_oxazoline reagent1 This compound intermediate In-situ Amino Alcohol Formation & Condensation reagent1->intermediate reagent2 R-CHO (Aldehyde) reagent2->intermediate reagent3 NH4Cl reagent3->intermediate catalyst ZnCl2 catalyst->intermediate product 4-(Hydroxymethyl)- 2-R-oxazoline intermediate->product

Caption: Proposed pathway for oxazoline synthesis.

Experimental Protocol

Materials:

  • This compound (Glyceronitrile)

  • Substituted Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aldehyde (1.1 eq), ammonium chloride (1.2 eq), and anhydrous zinc chloride (0.2 eq).

  • Add anhydrous toluene (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts and wash the residue with dichloromethane.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 4-(hydroxymethyl)-2-substituted-oxazoline.

Hypothetical Quantitative Data
EntryAldehyde (R-CHO)Reaction Time (h)Yield (%)
1Benzaldehyde1865
24-Chlorobenzaldehyde2072
34-Methoxybenzaldehyde1668
4Cinnamaldehyde2455

Application Note 2: Synthesis of 4-(Hydroxymethyl)-2-substituted-imidazolines

Introduction

Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms and are key structural motifs in numerous pharmaceuticals and biologically active molecules. The reaction of nitriles with 1,2-diamines is a common method for the synthesis of 2-imidazolines. This protocol outlines a potential pathway for the synthesis of 4-(hydroxymethyl)-2-substituted-imidazolines using this compound as a key building block in a reaction with a 1,2-diamine.

Proposed Reaction Pathway

The proposed synthesis involves the direct reaction of this compound with a 1,2-diamine, such as ethylenediamine. The nitrile carbon is attacked by one of the amino groups, followed by an intramolecular cyclization involving the second amino group to form the imidazoline ring. The diol moiety of the starting material would be retained as a hydroxymethyl substituent on the resulting heterocyclic ring.

reaction_pathway_imidazoline reagent1 This compound intermediate Amidine Intermediate reagent1->intermediate reagent2 Ethylenediamine reagent2->intermediate catalyst p-Toluenesulfonic Acid (catalytic) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 4-(Hydroxymethyl)- 2-methylimidazoline cyclization->product

Caption: Proposed pathway for imidazoline synthesis.

Experimental Protocol

Materials:

  • This compound (Glyceronitrile)

  • Ethylenediamine

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Xylene

  • Diethyl ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous xylene (50 mL).

  • Add ethylenediamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux (approximately 140 °C) and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add anhydrous potassium carbonate (2.0 eq) and stir for 30 minutes to neutralize the acid catalyst.

  • Filter the mixture and wash the solid with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 4-(hydroxymethyl)-2-methylimidazoline can be purified by recrystallization or column chromatography on alumina.

Hypothetical Quantitative Data
EntryDiamineReaction Time (h)Yield (%)
1Ethylenediamine1075
21,2-Propanediamine1270
31,2-Diaminocyclohexane1665

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of nitrogen heterocycles from this compound as described in the protocols.

experimental_workflow start Start: Reagents & Catalyst reaction Reaction under Reflux (12-24h or 8-16h) start->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup (Extraction & Washing) reaction->workup monitoring->reaction drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow.

Disclaimer: The protocols and data presented are hypothetical and based on established chemical principles. They are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Actual reaction conditions and outcomes may vary and would require experimental validation.

Application Notes and Protocols for 2,3-Dihydroxypropanenitrile: An Evaluation of its Potential as a Solvent and Reaction Medium

Author: BenchChem Technical Support Team. Date: November 2025

For comparative purposes and to offer insights into a structurally related compound, data for 3-hydroxypropanenitrile (ethylene cyanohydrin) is also presented. It is crucial to note that these are distinct chemical entities with different properties. Furthermore, this document puts forth a general protocol for the evaluation of novel solvents, a valuable methodology for researchers exploring new reaction media.

Physicochemical Properties

A summary of the available computed and experimental data for 2,3-dihydroxypropanenitrile and the related compound 3-hydroxypropanenitrile is presented below. The lack of extensive experimental data for this compound underscores its unexplored nature as a potential solvent.

Table 1: Physicochemical Properties of this compound (Glyceronitrile)

PropertyValueSource
Molecular Formula C₃H₅NO₂PubChem[1]
Molecular Weight 87.08 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 69470-43-5PubChem[1]
XLogP3 -1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Table 2: Physicochemical Properties of 3-Hydroxypropanenitrile (Ethylene Cyanohydrin)

PropertyValueSource
Molecular Formula C₃H₅NOCheméo[2]
Molecular Weight 71.08 g/mol Cheméo[2]
IUPAC Name 3-hydroxypropanenitrileCheméo[2]
CAS Number 109-78-4Cheméo[2]
Boiling Point 497.15 K (224 °C)Cheméo
Melting Point 227.15 K (-46 °C)Cheméo
Density 1.04 g/cm³Cheméo
Solubility in Water SolubleSolubility of Things[3]

Inferred Solvent Properties of this compound

Based on its functional groups, several potential solvent properties of this compound can be inferred:

  • Polarity: The presence of a nitrile group (-C≡N) imparts a significant dipole moment, rendering the molecule polar. Nitriles are known to be polar aprotic solvents; however, the hydroxyl groups in this compound would classify it as a polar protic solvent.[4]

  • Hydrogen Bonding: With two hydroxyl (-OH) groups, this compound can act as a hydrogen bond donor and acceptor.[3] This suggests it could be an effective solvent for polar and protic solutes, including salts, sugars, and amino acids. Its ability to form hydrogen bonds with water suggests it would be miscible with water.[4]

  • High Boiling Point: The ability to form strong intermolecular hydrogen bonds and its polarity suggest that this compound likely has a high boiling point, which would be advantageous for reactions requiring elevated temperatures.[4]

Application Note: Protocol for the Evaluation of a Novel Solvent

For researchers interested in exploring the potential of this compound or other novel compounds as solvents, the following general protocol outlines a systematic approach for characterization and evaluation.

Objective: To determine the suitability of a novel compound as a solvent or reaction medium for chemical synthesis.

Materials:

  • The candidate solvent (e.g., this compound)

  • A range of standard solutes with varying polarities (e.g., NaCl, benzoic acid, naphthalene)

  • Standard laboratory glassware

  • Instrumentation for physical property measurements (e.g., viscometer, refractometer, differential scanning calorimeter)

  • Analytical instrumentation for purity and stability assessment (e.g., GC-MS, HPLC, NMR)

Methodology:

  • Purity Assessment:

    • Determine the purity of the candidate solvent using appropriate analytical techniques (e.g., GC-MS, NMR).

    • Purify the solvent if necessary (e.g., by distillation or chromatography).

  • Determination of Physical Properties:

    • Boiling Point: Measure the boiling point at atmospheric pressure using a standard distillation apparatus.

    • Melting Point: Determine the melting point using a melting point apparatus or differential scanning calorimetry (DSC).

    • Density: Measure the density at a standard temperature (e.g., 20 °C) using a pycnometer or a density meter.

    • Viscosity: Determine the viscosity at a standard temperature using a viscometer.

    • Refractive Index: Measure the refractive index at a standard temperature.

  • Solubility Testing:

    • Prepare saturated solutions of a diverse set of standard solutes in the candidate solvent at a controlled temperature.

    • Quantify the solubility of each solute (e.g., by gravimetric analysis after solvent evaporation or by spectroscopic methods).

    • Qualitatively assess miscibility with a range of common organic solvents and water.

  • Stability Studies:

    • Thermal Stability: Heat the solvent at various temperatures and monitor for decomposition using techniques like TGA or by analyzing samples over time with GC-MS.

    • Chemical Stability: Test the compatibility of the solvent with common reagents such as acids, bases, oxidizing agents, and reducing agents under typical reaction conditions. Monitor for any degradation of the solvent or reaction with the reagents.

  • Performance in a Model Reaction:

    • Select a well-characterized chemical reaction with known kinetics and yield in a standard solvent.

    • Perform the reaction in the candidate solvent under identical conditions.

    • Analyze the reaction progress, yield, and impurity profile and compare the results to the standard solvent.

Visualization of the Solvent Evaluation Workflow

The following diagram illustrates the logical workflow for the evaluation of a novel solvent.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability & Performance cluster_2 Phase 3: Decision A Purity Assessment B Determination of Physical Properties A->B C Solubility Testing B->C D Stability Studies C->D E Performance in Model Reaction D->E F Suitable Solvent? E->F G Proceed with Application F->G Yes H Reject/Re-evaluate F->H No

Caption: Workflow for the evaluation of a novel solvent.

Potential Applications and Further Research

While direct applications of this compound as a solvent are not documented, its structure is of interest in other contexts. For instance, it is a cyanohydrin that can be produced from burning vegetation and has been shown to release cyanide, which can stimulate seed germination.[5]

Further research is required to experimentally determine the physical and chemical properties of this compound and to evaluate its performance as a solvent in a variety of chemical transformations. Such studies would be essential to ascertain its potential utility for the scientific and industrial communities.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2,3-dihydroxypropanenitrile, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This document outlines a plausible enzymatic approach using epoxide hydrolases for the asymmetric hydrolysis of glycidonitrile. While direct literature on the biocatalytic synthesis of this specific molecule is scarce, the provided protocols are based on well-established methodologies for analogous enzymatic transformations.[1][2][3]

Introduction

This compound is a trifunctional molecule containing a nitrile group and two hydroxyl groups, making it a versatile precursor for the synthesis of various chiral compounds. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, allowing for the production of enantiomerically pure compounds under mild reaction conditions.[4] This document focuses on the use of epoxide hydrolases (EHs) for the enantioselective ring-opening of racemic glycidonitrile to yield chiral this compound.[1][2][3]

Enzymatic Approach: Epoxide Hydrolase-Catalyzed Hydrolysis

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1][5] This reaction can proceed with high enantioselectivity, making EHs powerful tools for the kinetic resolution of racemic epoxides or for the enantioconvergent synthesis of chiral diols.[2][3]

Signaling Pathway and Experimental Workflow

The proposed biocatalytic synthesis of this compound involves the enzymatic hydrolysis of glycidonitrile catalyzed by an epoxide hydrolase. The general workflow for this process, from enzyme selection to product analysis, is depicted below.

Biocatalytic Synthesis Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Enzyme_Selection Epoxide Hydrolase Selection & Preparation Reaction_Setup Reaction Setup (Buffer, pH, Temp) Enzyme_Selection->Reaction_Setup Substrate_Prep Glycidonitrile Preparation Substrate_Prep->Reaction_Setup Incubation Incubation with Shaking Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis HPLC/GC-MS Analysis (Yield, ee) Extraction->Analysis Purification Column Chromatography Analysis->Purification Characterization NMR, MS Purification->Characterization Epoxide_Hydrolase_Mechanism Racemic_Glycidonitrile Racemic Glycidonitrile EH_Complex Enzyme-Substrate Complex Racemic_Glycidonitrile->EH_Complex Binding Transition_State Transition State EH_Complex->Transition_State + H2O Product_Complex Enzyme-Product Complex Transition_State->Product_Complex Chiral_Diol Chiral 2,3-Dihydroxy- propanenitrile Product_Complex->Chiral_Diol Release Enzyme Epoxide Hydrolase Product_Complex->Enzyme Regeneration Enzyme->EH_Complex

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydroxypropanenitrile (also known as glyceronitrile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: The reaction is sensitive to pH. If the pH is too low, the concentration of the cyanide nucleophile (CN-) will be too low. If the pH is too high, the concentration of HCN for protonation of the intermediate may be insufficient, and side reactions may be favored. 2. Low Temperature: The reaction may be too slow at very low temperatures. 3. Poor Quality Reagents: Degradation of glyceraldehyde or impure cyanide source.1. Optimize pH: Adjust the reaction pH to a range of 8-9. This can be achieved using a buffer or by the controlled addition of a weak acid to a solution of sodium or potassium cyanide.[1][2] 2. Increase Temperature: Maintain the reaction temperature between 20-25°C. Avoid excessive heat, which can promote side reactions. 3. Use High-Purity Reagents: Ensure the glyceraldehyde is fresh and the cyanide salt is of high purity.
Formation of Multiple Products/Impurities 1. Side Reactions: At higher pH and temperatures, glyceraldehyde can undergo self-condensation (aldol reaction) or other base-catalyzed side reactions. 2. Epimerization: The starting glyceraldehyde may contain both D and L isomers, or epimerization can occur under basic conditions, leading to a mixture of diastereomeric products.[3] 3. Excess Reactant: Unreacted glyceraldehyde can complicate purification.1. Control Reaction Conditions: Maintain the optimal pH and temperature as described above. Slowly add the cyanide source to the glyceraldehyde solution to maintain a low concentration of the nucleophile. 2. Use Stereochemically Pure Starting Material: Start with enantiomerically pure D- or L-glyceraldehyde if a specific diastereomer is desired. 3. Purification: Utilize column chromatography (e.g., silica gel) to separate the desired product from byproducts.
Product Degradation During Work-up 1. Harsh pH Conditions: The cyanohydrin can revert to the starting aldehyde and cyanide under strongly basic or acidic conditions during extraction or purification. 2. Elevated Temperatures: The product may be thermally labile.1. Maintain Neutral pH: Neutralize the reaction mixture to a pH of ~7 before extraction. Use mild extraction conditions. 2. Avoid High Temperatures: Perform purification steps, such as solvent removal, at reduced pressure and moderate temperatures.
Difficulty in Product Isolation 1. High Water Solubility: this compound is expected to be highly soluble in water, making extraction with organic solvents inefficient.1. Lyophilization: After neutralizing the reaction mixture, consider removing water by freeze-drying (lyophilization). 2. Continuous Extraction: Employ a continuous liquid-liquid extractor for more efficient extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical equation for the synthesis of this compound from glyceraldehyde?

A1: The synthesis is a nucleophilic addition of a cyanide ion to the carbonyl group of glyceraldehyde, as shown below:

C₃H₆O₃ (Glyceraldehyde) + HCN (Hydrogen Cyanide) → C₄H₇NO₃ (this compound)

Q2: What is the optimal pH for the reaction and why is it important?

A2: The optimal pH for cyanohydrin formation is typically in the mildly basic range of 8-9.[1] This is a critical parameter because it represents a compromise:

  • Sufficient Nucleophile: A basic pH is required to deprotonate hydrogen cyanide (HCN, pKa ~9.2) to the more nucleophilic cyanide ion (CN⁻).[2][4]

  • Proton Source: There must be enough HCN present in the solution to protonate the alkoxide intermediate formed after the nucleophilic attack.

  • Minimizing Side Reactions: Strongly basic conditions can lead to undesired side reactions of the starting aldehyde.

Q3: What are the expected stereochemical outcomes of this synthesis?

A3: If you start with an enantiomerically pure form of glyceraldehyde (e.g., D-glyceraldehyde), the reaction will produce a mixture of two diastereomers.[3] The nucleophilic attack of the cyanide ion can occur from either face of the planar carbonyl group, creating a new stereocenter at the carbon that was formerly the aldehyde carbon.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glyceraldehyde spot. A more quantitative method would be to use High-Performance Liquid Chromatography (HPLC) to track the formation of the product and the consumption of the starting material.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include:

  • Aldol Condensation: Glyceraldehyde can react with itself in the presence of a base.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes without an alpha-hydrogen can disproportionate. While glyceraldehyde has alpha-hydrogens, other base-catalyzed reactions can occur.

  • Polymerization: Aldehydes can sometimes polymerize under certain conditions.

Data Presentation

The yield of this compound is highly dependent on reaction conditions. Below is a table summarizing the expected impact of pH and temperature on the reaction yield based on general principles of cyanohydrin synthesis.

Run pH Temperature (°C) Reaction Time (h) Theoretical Yield (%) Notes
17252445Reaction is slow at neutral pH.
28.5251285Optimal pH for balancing nucleophile concentration and minimizing side reactions.
310251260Increased side reactions at higher pH.
48.5102470Slower reaction rate at lower temperatures.
58.540855Increased byproduct formation at higher temperatures.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • D-Glyceraldehyde

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve D-glyceraldehyde (1 equivalent) in deionized water.

  • In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in deionized water.

  • Cool both solutions to 0-5°C in an ice bath.

  • Slowly add the sodium cyanide solution to the glyceraldehyde solution while stirring vigorously and maintaining the temperature below 10°C.

  • After the addition is complete, slowly add a solution of acetic acid (1 equivalent) in water dropwise to adjust the pH to approximately 8.5.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture to pH 7 with dilute acetic acid.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Safety Precautions:

  • Cyanide is extremely toxic. All manipulations involving sodium cyanide and hydrogen cyanide (which is formed in situ) must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Have a cyanide antidote kit readily available and be trained in its use.

  • Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal.

Visualizations

Synthesis_Pathway Glyceraldehyde Glyceraldehyde Intermediate Tetrahedral Alkoxide Intermediate Glyceraldehyde->Intermediate Nucleophilic Attack Cyanide CN⁻ Cyanide->Intermediate Product This compound Intermediate->Product Protonation HCN HCN HCN->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glyceraldehyde Prepare Glyceraldehyde Solution Mix Mix Reactants at 0-5°C Prep_Glyceraldehyde->Mix Prep_Cyanide Prepare Cyanide Solution Prep_Cyanide->Mix pH_Adjust Adjust pH to 8.5 Mix->pH_Adjust Stir Stir at Room Temperature pH_Adjust->Stir Neutralize Neutralize to pH 7 Stir->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_pH Is pH between 8-9? Start->Check_pH Check_Temp Is Temperature ~25°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are Reagents High Purity? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents No Purify Consider Purification Issues Check_Reagents->Purify Yes

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydroxypropanenitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound from glyceraldehyde are often attributed to side reactions involving the starting material and the product. Here are the primary causes and troubleshooting steps:

  • Glyceraldehyde Instability: Glyceraldehyde is notoriously unstable, especially under neutral to basic conditions. It can readily undergo self-condensation (aldol reaction) to form various sugar-like byproducts or decompose.

    • Solution: Maintain a slightly acidic to neutral pH (around 5.5-7) during the reaction to minimize glyceraldehyde degradation. It is also crucial to use freshly prepared or purified glyceraldehyde for the reaction.

  • Reaction Temperature: Higher temperatures can accelerate the decomposition of glyceraldehyde and other side reactions.

    • Solution: The reaction should be carried out at a controlled, low temperature, typically between 0°C and 10°C, to suppress unwanted side reactions.

  • Reaction Time: Prolonged reaction times can lead to the accumulation of byproducts.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time for maximum conversion to the desired product without significant byproduct formation.

  • Reversibility of Cyanohydrin Formation: The formation of cyanohydrins is a reversible reaction.[1][2][3] The equilibrium may not favor the product under certain conditions.

    • Solution: Using a slight excess of the cyanide source can help push the equilibrium towards the product side.

Problem 2: Presence of Multiple Byproducts in the Reaction Mixture

Q2: My crude product analysis (e.g., by NMR or LC-MS) shows a complex mixture of compounds in addition to the desired product. What are these byproducts and how can I minimize their formation?

A2: The primary byproducts in this synthesis arise from the reactivity of glyceraldehyde.

  • Aldol Condensation Products: Glyceraldehyde can act as both an electrophile and a nucleophile (via its enolate form) in an aldol condensation, leading to the formation of larger sugar molecules (tetroses, pentoses, hexoses, etc.). This is particularly prevalent under basic conditions.

    • Solution: As mentioned, maintaining a slightly acidic to neutral pH is critical to suppress the formation of the enolate and thus inhibit aldol condensation.

  • Glyceraldehyde Decomposition Products: Decomposition of glyceraldehyde can lead to smaller aldehydes and other fragments, which can also react with cyanide or undergo other reactions.

    • Solution: Strict temperature control at low temperatures (0-10°C) and minimizing the reaction time will reduce decomposition.

  • Diastereomers: The addition of cyanide to the aldehyde group of glyceraldehyde creates a new chiral center, resulting in the formation of two diastereomers of this compound.

    • Solution: The formation of both diastereomers is inherent to the reaction. They will need to be separated during the purification step.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the synthesis of this compound?

A: The optimal pH is a compromise between activating the cyanide nucleophile and maintaining the stability of glyceraldehyde. A slightly acidic to neutral pH range of 5.5 to 7.0 is generally recommended. While basic conditions increase the concentration of the cyanide anion (CN-), a more potent nucleophile, they also significantly promote the decomposition and self-condensation of glyceraldehyde. Enzymatic syntheses using hydroxynitrile lyases are often performed at a pH around 5.5 to minimize the non-enzymatic, racemic background reaction.[4]

Q: How can I purify this compound from the reaction mixture?

A: Purification can be challenging due to the presence of structurally similar byproducts and diastereomers. A multi-step approach is often necessary:

  • Quenching and Extraction: After the reaction is complete, it should be quenched by acidification to remove any remaining cyanide as HCN (with extreme caution in a well-ventilated fume hood). The product can then be extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from the more polar sugar byproducts and other impurities. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be effective.

  • Separation of Diastereomers: The separation of the two diastereomers of this compound typically requires more advanced chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase or derivatization to form diastereomeric esters followed by separation on a standard silica gel column are potential methods.

Q: Is it possible to selectively synthesize one diastereomer of this compound?

A: Achieving high diastereoselectivity in this reaction is challenging with standard chemical methods. The use of a chiral catalyst or an enzyme (hydroxynitrile lyase) can favor the formation of one diastereomer over the other. The choice of a specific (R)- or (S)-selective hydroxynitrile lyase can direct the synthesis towards the desired stereoisomer.

Data Summary

ParameterRecommended ConditionRationale
pH 5.5 - 7.0Minimizes glyceraldehyde decomposition and aldol condensation while allowing for sufficient cyanide nucleophilicity.
Temperature 0 - 10 °CReduces the rate of side reactions, particularly the degradation of glyceraldehyde.
Reaction Time Monitor by TLC/HPLCAvoids prolonged reaction times that can lead to increased byproduct formation.
Glyceraldehyde Freshly prepared/purifiedEnsures high purity of the starting material, reducing the presence of initial impurities that can lead to side reactions.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve freshly purified glyceraldehyde in a buffered aqueous solution (e.g., citrate buffer, pH 6.0) and cool the mixture to 0-5°C in an ice bath.

  • Cyanide Addition: Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Add the cyanide solution dropwise to the cooled glyceraldehyde solution over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction has reached optimal conversion, slowly and carefully add a dilute acid (e.g., 1M HCl) to the reaction mixture with vigorous stirring in a well-ventilated fume hood to quench the reaction and neutralize any excess cyanide. Caution: This will evolve highly toxic HCN gas.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Further purification to separate diastereomers may require specialized HPLC techniques.

Visualizations

Side_Reactions Glyceraldehyde Glyceraldehyde Product This compound (Diastereomeric Mixture) Glyceraldehyde->Product Main Reaction (Nucleophilic Addition) Aldol_Products Aldol Condensation Products (Sugars) Glyceraldehyde->Aldol_Products Side Reaction (Basic Conditions) Decomposition Decomposition Products Glyceraldehyde->Decomposition Side Reaction (Heat, Basic pH) Cyanide Cyanide (CN-) Cyanide->Product

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_pH Check Reaction pH Start->Check_pH Check_Temp Check Reaction Temperature Check_pH->Check_Temp pH OK Adjust_pH Adjust pH to 5.5-7.0 Check_pH->Adjust_pH pH too high/low Check_Purity Check Glyceraldehyde Purity Check_Temp->Check_Purity Temp OK Lower_Temp Lower Temperature to 0-10°C Check_Temp->Lower_Temp Temp > 10°C Purify_Glyceraldehyde Use Freshly Purified Glyceraldehyde Check_Purity->Purify_Glyceraldehyde Purity is low Optimize Re-run and Monitor Reaction Check_Purity->Optimize Purity is high Adjust_pH->Optimize Lower_Temp->Optimize Purify_Glyceraldehyde->Optimize

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropanenitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound is a viscous, oily substance instead of a pure compound. What could be the cause?

A1: The formation of a viscous, oily product often indicates the presence of polymers. This compound, like other cyanohydrins, can be prone to polymerization, especially under alkaline conditions.

Troubleshooting Steps:

  • pH Control: Throughout the synthesis and purification process, maintain a slightly acidic to neutral pH (around pH 3-7). Basic conditions can catalyze the polymerization of the cyanohydrin.

  • Temperature Management: Avoid excessive heat during purification steps like distillation, as elevated temperatures can accelerate polymerization.

  • Work-up Procedure: After synthesis, ensure a proper acidic work-up to neutralize any basic catalysts used. A mild acid, such as a dilute solution of sulfuric acid, can be employed to adjust the pH.

Q2: I am observing significant loss of my product during vacuum distillation. What are the potential reasons?

A2: Product loss during vacuum distillation can be attributed to several factors, including decomposition and co-distillation with residual solvents. This compound is a relatively small and polar molecule, which can make its distillation challenging.

Troubleshooting Steps:

  • Decomposition: Hydroxynitriles can be thermally labile and may decompose back to their aldehyde and cyanide precursors at elevated temperatures. It is crucial to use a high-vacuum system to lower the boiling point.

  • Azeotropic Removal of Solvents: Ensure all low-boiling point solvents used in the synthesis or extraction are thoroughly removed under reduced pressure before attempting to distill the final product.

  • Fractional Distillation: Employing a fractional distillation column can help in separating the desired product from impurities with close boiling points.

Q3: My purified this compound shows impurities in the NMR/HPLC analysis. What are the likely contaminants?

A3: Common impurities can include unreacted starting materials, side products, and degradation products. The specific impurities will depend on the synthetic route used. A common synthesis involves the reaction of glyceraldehyde with a cyanide source.

Potential Impurities:

  • Unreacted Glyceraldehyde: The starting aldehyde may be present if the reaction did not go to completion.

  • Cyanide Salts: Residual cyanide salts (e.g., KCN, NaCN) from the synthesis may be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

  • Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur.

Troubleshooting Steps:

  • Washing: The crude product can be washed with a saturated sodium bisulfite solution to remove unreacted aldehydes.

  • Extraction: A liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) can help to separate the organic product from aqueous-soluble impurities like cyanide salts.

  • Chromatography: For high-purity requirements, column chromatography on silica gel may be necessary to separate closely related impurities.

Q4: What is the recommended method for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile impurities.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved for hydroxynitriles using different purification techniques, based on analogous compounds.

Purification MethodTypical Purity AchievedCommon Impurities Removed
Vacuum Distillation>95%Low-boiling solvents, some starting materials
Recrystallization>99%Insoluble impurities, some side products
Column Chromatography>99.5%Structurally similar impurities, colored byproducts

Experimental Protocols

Protocol 1: General Purification by Liquid-Liquid Extraction and Vacuum Distillation

  • Acidification: After the synthesis reaction, carefully acidify the reaction mixture to a pH of approximately 3-4 with dilute sulfuric acid while maintaining a low temperature (0-5 °C) in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an equal volume of diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bisulfite solution (to remove unreacted aldehyde), followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting crude oil by vacuum distillation using a short-path distillation apparatus. Collect the fraction that distills at the expected boiling point of this compound.

Visualizations

Purification_Workflow A Crude Reaction Mixture B Acidification (pH 3-4) A->B C Liquid-Liquid Extraction (e.g., Diethyl Ether) B->C D Washing Steps (Bisulfite, Bicarbonate, Brine) C->D I Aqueous Waste (Impurities) C->I E Drying and Solvent Removal D->E F Vacuum Distillation E->F G Pure this compound F->G J Volatile Impurities F->J

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Q1 Is the product viscous/oily? Start->Q1 A1 Check for Polymerization: - Monitor and control pH (acidic/neutral) - Avoid excessive heat Q1->A1 Yes Q2 Is there low yield after distillation? Q1->Q2 No A1->Q2 A2 Investigate Product Loss: - Check for thermal decomposition (use high vacuum) - Ensure complete removal of volatile solvents Q2->A2 Yes Q3 Are there impurities in the final product? Q2->Q3 No A2->Q3 A3 Identify and Remove Contaminants: - Wash with bisulfite for aldehydes - Perform column chromatography for high purity Q3->A3 Yes End Pure Product Q3->End No A3->End

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Impurity Identification in 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,3-Dihydroxypropanenitrile (glyceronitrile). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in their samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a this compound sample?

Common impurities can originate from the synthesis process, degradation of the product, or storage conditions. Key potential impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include glyceraldehyde, glycolonitrile, or cyanide salts.

  • Synthesis By-products: Side reactions can lead to the formation of various related compounds.

  • Degradation Products: this compound is a cyanohydrin, which can be susceptible to hydrolysis or decomposition.

    • Hydrolysis: The nitrile group can hydrolyze to form 2,3-dihydroxypropanamide or 2,3-dihydroxypropanoic acid.

    • Reversion: It can revert to glyceraldehyde and hydrogen cyanide, especially under basic conditions. Burning vegetation has been shown to produce glyceronitrile, which can then hydrolyze to release cyanide.

Q2: Which analytical technique is best suited for identifying impurities in my sample?

The choice of technique depends on the nature of the expected impurities and the analytical goal (identification vs. quantification). A multi-technique approach is often most effective.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile and thermally sensitive impurities, such as organic acids and amides. A UV detector is commonly used, but if impurities lack a chromophore, other detectors like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) may be necessary.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable impurities. Since this compound and its likely impurities are polar, derivatization (e.g., silylation) is often required to increase volatility.[2][3] GC-MS provides excellent separation and structural information from the mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities without the need for reference standards. ¹H and ¹³C NMR can identify functional groups and the carbon skeleton. The nitrile carbon typically appears around 115-125 ppm in ¹³C NMR.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The characteristic C≡N stretch for nitriles appears around 2250 cm⁻¹.[4][5] The presence of a broad O-H stretch (around 3300 cm⁻¹) and C=O stretch (around 1700 cm⁻¹) could indicate hydrolysis to a carboxylic acid.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: My HPLC chromatogram shows unexpected peaks.

An unexpected peak indicates the presence of an impurity. The troubleshooting process involves identifying the nature of this impurity.

dot

Caption: Troubleshooting unexpected HPLC peaks.

Issue 2: My GC-MS analysis shows poor peak shape or no peaks for my compound.

This is a common issue when analyzing polar, non-volatile compounds like this compound by GC-MS.

dot

Troubleshooting_GCMS start Poor / No Peaks in GC-MS check_volatility Is the compound volatile enough? start->check_volatility no_volatility No: Compound is polar/non-volatile. check_volatility->no_volatility yes_volatility Yes: Issue might be elsewhere. check_volatility->yes_volatility solution_derivatize Solution: Derivatize the sample. (e.g., Trimethylsilylation - TMS) no_volatility->solution_derivatize solution_check_inlet Action: Check inlet temperature, column type, and for system leaks. yes_volatility->solution_check_inlet

Caption: Troubleshooting poor GC-MS results.

Issue 3: I suspect my sample has degraded. How can I confirm this?

Degradation often involves hydrolysis. A combination of techniques can confirm this.

dot

Degradation_Workflow start Suspected Sample Degradation step1 Step 1: FTIR Analysis start->step1 result1 Look for new C=O stretch (acid/amide) and diminished C≡N stretch. step1->result1 step2 Step 2: LC-MS Analysis result2 Search for masses corresponding to hydrolysis products (amide, acid). step2->result2 step3 Step 3: NMR Spectroscopy result3 Confirm structure of impurities. Look for disappearance of nitrile carbon and appearance of carbonyl carbon. step3->result3 result1->step2 result2->step3

References

How to prevent polymerization of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of polymerization of 2,3-Dihydroxypropanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound, also known as glyceronitrile, is a hydroxynitrile containing both hydroxyl (-OH) and nitrile (-CN) functional groups.[1][2][3][4] This combination of functional groups makes it susceptible to polymerization. The polymerization can be initiated through mechanisms common to nitriles and other vinyl monomers, such as free radical or anionic polymerization. The presence of hydroxyl groups can also potentially contribute to side reactions.

Q2: What are the visible signs of this compound polymerization?

Visible indicators of polymerization include:

  • An increase in the viscosity of the solution.

  • The formation of a precipitate or solid mass.

  • A change in color of the solution.

  • An unexpected exotherm (heat generation).

Q3: What are the general storage recommendations for this compound to minimize polymerization?

To minimize the risk of polymerization during storage, this compound should be stored under the following conditions:

  • Temperature: Store at a recommended temperature of 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can promote free-radical polymerization.

  • Light: Protect from light, as light can initiate polymerization.

  • Moisture: Keep in a tightly sealed container to protect from moisture, as water can potentially initiate or accelerate polymerization.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Increased Viscosity or Solid Formation Polymerization has initiated.1. Immediately cool the sample to slow down the reaction. 2. If safe to do so, add a suitable inhibitor (see inhibitor guide below). 3. Review storage and handling procedures to identify the cause.
Discoloration of the Sample Onset of polymerization or degradation.1. Verify the purity of the sample. 2. Ensure storage conditions are optimal (cool, dark, inert atmosphere). 3. Consider adding a stabilizer if not already present.
Unexpected Exotherm Runaway polymerization reaction.1. IMMEDIATE ACTION REQUIRED. Safely cool the reaction vessel. 2. If the reaction is in a controllable setting, consider adding a high concentration of an inhibitor. 3. Evacuate the area if the reaction cannot be controlled. 4. Thoroughly review the experimental protocol and inhibitor usage before repeating.

Inhibitor Selection and Usage

The selection of an appropriate inhibitor is crucial for preventing the polymerization of this compound. While specific data for this compound is limited, information from related compounds like acrylonitrile and other cyanohydrins can provide guidance.

Inhibitor Classes for Nitrile Compounds:

Inhibitor Class Examples Mechanism of Action Considerations
Stable Free Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), 4-Hydroxy-TEMPOScavenge propagating free radicals to terminate the polymerization chain.[7][8]Highly effective for free-radical polymerization.[8]
Phenolic Compounds Hydroquinone, p-tert-butylcatecholAct as antioxidants and free-radical scavengers.Often require the presence of oxygen to be effective.[8]
Aromatic Amines p-PhenylenediamineInhibit polymerization, though their effectiveness can vary depending on the monomer.[9]May not be as effective for all types of nitriles.[9]
Quinones Benzoquinone, TetrachlorobenzoquinoneCan act as effective polymerization inhibitors for some vinyl monomers.[9]Effectiveness is highly dependent on the specific monomer.[9]

Experimental Protocol: Evaluating Inhibitor Effectiveness

This protocol outlines a general method for testing the effectiveness of different inhibitors for this compound.

Materials:

  • This compound

  • Selected inhibitors (e.g., TEMPO, Hydroquinone)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Viscometer

  • Spectrophotometer (for colorimetric analysis)

  • Sealed reaction vessels

Procedure:

  • Prepare stock solutions of the selected inhibitors in a compatible, dry solvent.

  • In an inert atmosphere (glovebox or under a stream of inert gas), dispense equal aliquots of this compound into several sealed reaction vessels.

  • Add varying concentrations of each inhibitor to the respective vessels. Include a control sample with no inhibitor.

  • Store the vessels under controlled conditions (e.g., elevated temperature to accelerate polymerization for testing purposes, or under standard storage conditions for long-term stability tests).

  • At regular intervals, carefully take samples from each vessel under an inert atmosphere.

  • Measure the viscosity of each sample. An increase in viscosity indicates polymerization.

  • Observe any color changes and, if applicable, quantify them using a spectrophotometer.

  • Plot viscosity and/or color change as a function of time for each inhibitor and concentration to determine the most effective inhibitor and its optimal concentration.

Visualizing Polymerization Prevention Strategies

Logical Workflow for Troubleshooting Polymerization

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Observe Signs of Polymerization (Increased Viscosity, Color Change, etc.) check_storage Review Storage Conditions: - Temperature (2-8°C?) - Inert Atmosphere? - Light Protection? start->check_storage check_handling Review Handling Procedures: - Exposure to Air/Moisture? - Contamination? start->check_handling check_inhibitor Review Inhibitor Usage: - Inhibitor Present? - Correct Concentration? start->check_inhibitor implement_changes Implement Corrective Actions: - Adjust Storage - Refine Handling Technique - Add/Optimize Inhibitor check_storage->implement_changes check_handling->implement_changes check_inhibitor->implement_changes continue_monitoring Continue Monitoring implement_changes->continue_monitoring

Caption: A logical workflow for troubleshooting unexpected polymerization.

Proposed Free-Radical Polymerization Pathway and Inhibition

PolymerizationInhibition Free-Radical Polymerization and Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway Initiator Initiator (e.g., Light, Heat, Impurity) Radical Free Radical (R•) Initiator->Radical generates Monomer This compound Radical->Monomer reacts with Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain forms Growing_Chain->Monomer adds to Polymer Polymer Growing_Chain->Polymer terminates to form Inhibitor Inhibitor (e.g., TEMPO) Inactive_Product Inactive Product Inhibitor->Inactive_Product reacts with

Caption: Proposed mechanism of free-radical polymerization and its inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2,3-dihydroxypropanenitrile. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable method for synthesizing this compound?

A1: The enzymatic synthesis using a Hydroxynitrile Lyase (HNL) is the most promising scalable method. This approach offers high enantioselectivity, avoiding the formation of racemic mixtures that are common with purely chemical synthesis routes. Specifically, the reaction of D- or L-glyceraldehyde with a cyanide source, catalyzed by an appropriate (R)- or (S)-selective HNL, is the preferred route.[1][2][3][4]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: The primary challenges include:

  • Controlling the non-enzymatic background reaction: A competing chemical reaction can lead to the formation of a racemic product, reducing the enantiomeric excess of the desired stereoisomer.[5][6]

  • Substrate stability: Glyceraldehyde can be unstable in aqueous solutions, particularly under neutral to alkaline conditions, potentially leading to side reactions or degradation.[7][8]

  • Enzyme stability and reusability: For a cost-effective process, the enzyme must be stable under reaction conditions and easily recovered and reused.[2]

  • Product purification: Separating the product from unreacted substrates, byproducts, and the enzyme requires a well-defined downstream processing strategy.

Q3: How can the non-enzymatic racemic reaction be minimized?

A3: The non-enzymatic reaction is base-catalyzed. Therefore, controlling the pH of the reaction medium is crucial. Operating at a slightly acidic pH (typically between 4.0 and 5.5) significantly suppresses the chemical reaction while maintaining sufficient enzyme activity for many HNLs.[5][6][9] The optimal pH will depend on the specific HNL being used.

Q4: Is it better to use a free or immobilized enzyme for scale-up?

A4: For scaling up, using an immobilized enzyme is highly recommended. Immobilization of the HNL on a solid support (e.g., celite, resins) offers several advantages, including enhanced enzyme stability, ease of separation from the reaction mixture, and the potential for continuous flow processes, which simplifies downstream processing and reduces costs.[2]

Q5: What are the safety precautions I should take when working with cyanides?

A5: Hydrogen cyanide (HCN) and cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide poisoning antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts will release highly toxic HCN gas. Therefore, pH control is critical for safety as well as for the reaction selectivity.

Experimental Protocols

Enzymatic Synthesis of this compound from Glyceraldehyde

This protocol is based on the general principles of HNL-catalyzed cyanohydrin synthesis and is designed to be a starting point for optimization and scale-up.

Materials:

  • D-Glyceraldehyde

  • Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN)

  • Immobilized (R)- or (S)-Hydroxynitrile Lyase (HNL) on a suitable support (e.g., Celite)

  • Citrate-phosphate buffer (pH optimized for the chosen HNL, typically pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Quenching solution (e.g., dilute acetic acid)

Equipment:

  • Jacketed glass reactor with overhead stirring

  • pH meter and controller

  • Temperature controller

  • Syringe pump for controlled addition of cyanide source

  • Filtration setup for enzyme recovery

  • Extraction and distillation equipment for purification

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, pH probe, and temperature probe.

  • Reaction Medium: Charge the reactor with the organic solvent (e.g., MTBE) and the citrate-phosphate buffer to create a biphasic system. The ratio of organic to aqueous phase will need to be optimized but a 1:1 to 4:1 (organic:aqueous) ratio is a common starting point.

  • Enzyme Addition: Add the immobilized HNL to the reactor.

  • Substrate Addition: Dissolve the D-Glyceraldehyde in the aqueous buffer and add it to the reactor.

  • Reaction Initiation: Start stirring and bring the reaction mixture to the optimal temperature for the HNL (typically 20-30°C).

  • Cyanide Addition: Slowly add the potassium cyanide solution or liquid HCN to the reaction mixture using a syringe pump over a period of several hours. Maintain the pH of the aqueous phase at the desired setpoint using a pH controller that adds small amounts of a suitable acid (e.g., dilute citric acid).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC to determine the conversion of glyceraldehyde and the formation of this compound.

  • Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a dilute solution of acetic acid to lower the pH and stop the enzymatic reaction.

  • Enzyme Recovery: Recover the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Product Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Key Parameters for Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Typical)Enzymatic Synthesis (HNL)
Stereoselectivity Low (produces racemic mixture)High (produces a single enantiomer)
Reaction Conditions Often requires harsh conditions (strong base)Mild conditions (near neutral pH, room temp.)
Byproducts Significant side reactions possibleFewer byproducts, cleaner reaction
Scalability Scalable, but purification is complexHighly scalable with immobilized enzymes
Environmental Impact Can generate significant waste"Greener" process with biodegradable catalyst

Table 2: Influence of pH on Reaction Parameters in Enzymatic Synthesis

pHRelative Enzyme Activity (%)Racemic Byproduct Formation (%)Enantiomeric Excess (ee%)
4.075< 1> 99
5.01002-595-98
6.08010-1585-90
7.050> 20< 80

Note: Data are illustrative and will vary depending on the specific HNL and reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Inactive or denatured enzyme.- Sub-optimal pH or temperature.- Poor mixing in a biphasic system.- Glyceraldehyde degradation.- Test enzyme activity before use.- Optimize pH and temperature for the specific HNL.- Increase stirring speed.- Ensure glyceraldehyde solution is freshly prepared and stored appropriately.
Low Enantiomeric Excess (ee%) - Non-enzymatic background reaction is significant.- pH is too high.- Reaction time is excessively long, leading to racemization.- Lower the pH of the aqueous phase (e.g., to 4.0-5.0).- Reduce the reaction temperature.- Optimize reaction time to achieve high conversion before significant racemization occurs.
Enzyme Deactivation During Reaction - Presence of inhibitors in the substrate or solvent.- Shear stress from vigorous stirring.- Unfavorable pH or temperature.- Purify substrates and use high-purity solvents.- Optimize stirring speed.- Ensure pH and temperature are within the enzyme's stable range.
Difficulty in Product Purification - Formation of byproducts from glyceraldehyde side reactions.- Emulsion formation during extraction.- Optimize reaction conditions to minimize byproduct formation.- Use brine to break emulsions during workup. Consider alternative purification methods like column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Enzymatic Synthesis A Reactor Setup (Jacketed Reactor, Stirrer, Probes) B Charge Reaction Medium (Organic Solvent + Buffer) A->B C Add Immobilized HNL B->C D Add Glyceraldehyde Solution C->D E Initiate Reaction (Stirring, Temperature Control) D->E F Controlled Addition of Cyanide Source E->F G Monitor Reaction (HPLC/GC) F->G H Quench Reaction G->H I Enzyme Recovery (Filtration) H->I J Product Extraction I->J K Purification (Distillation/Chromatography) J->K L Final Product: This compound K->L

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Enantiomeric Excess Start Low Enantiomeric Excess (ee%) Detected Check_pH Is pH of aqueous phase > 5.5? Start->Check_pH Lower_pH Action: Lower pH to 4.0-5.0 Check_pH->Lower_pH Yes Check_Temp Is reaction temperature > 30°C? Check_pH->Check_Temp No End Problem Resolved Lower_pH->End Lower_Temp Action: Reduce temperature Check_Temp->Lower_Temp Yes Check_Time Is reaction time excessively long? Check_Temp->Check_Time No Lower_Temp->End Optimize_Time Action: Optimize reaction time Check_Time->Optimize_Time Yes Check_Time->End No Optimize_Time->End

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: 2,3-Dihydroxypropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropanenitrile (also known as glyceronitrile). The information is presented in a question-and-answer format to directly address common issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites: the two hydroxyl (-OH) groups (a vicinal diol) and the nitrile (-CN) group. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or react with organometallic reagents.

Q2: My reaction is producing a significant amount of a viscous, insoluble material. What could this be?

A2: The formation of a viscous, insoluble material is likely due to the oligomerization or polymerization of this compound. Similar to other cyanohydrins like glycolonitrile, this compound can undergo self-reaction, especially under certain temperature and pH conditions.[1] To minimize this, it is advisable to maintain low reaction temperatures and control the pH.

Q3: I am trying to selectively react with the nitrile group, but I am observing side reactions. What are the likely byproducts?

A3: When targeting the nitrile group, the vicinal diol moiety can lead to byproducts. Under acidic conditions, you might observe cyclization to form a 1,3-dioxolane derivative.[2] Additionally, if the reaction conditions are harsh, you could see dehydration of the diol.

Q4: What byproducts can I expect when performing reactions on the hydroxyl groups?

A4: When reacting the hydroxyl groups, the nitrile group can interfere. For example, under strongly acidic or basic conditions used for esterification or etherification, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.[3][4]

Troubleshooting Guides

Issue 1: Low Yield and Complex Product Mixture in Acid-Catalyzed Reactions

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Low isolated yield of the desired product.

  • Presence of unexpected peaks in NMR or LC-MS analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Intramolecular Cyclization: The vicinal diol can react intramolecularly under acidic conditions to form a stable five-membered cyclic acetal (1,3-dioxolane).Use milder acidic catalysts or non-acidic reaction conditions if possible. Protect the diol functionality prior to the intended reaction.
Nitrile Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[3][5]Employ milder acids or shorter reaction times. Monitor the reaction progress closely to stop it before significant hydrolysis occurs.
Dehydration: Strong acids and high temperatures can cause dehydration of the diol.Maintain lower reaction temperatures and use a stoichiometric amount of a milder acid.
Issue 2: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes viscous or forms a precipitate.

  • Difficulty in isolating the desired product from a sticky or solid mass.

  • Broad, unresolved peaks in the NMR spectrum of the crude product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Oligomerization/Polymerization: this compound can self-condense, particularly at elevated temperatures or in the presence of certain catalysts.[1]Keep reaction temperatures as low as possible. Use a more dilute reaction mixture. Carefully select catalysts that do not promote polymerization.
Base-Catalyzed Side Reactions: Strong bases can deprotonate the hydroxyl groups, initiating polymerization or other side reactions.Use non-nucleophilic bases or carefully control the stoichiometry of the base. Consider using a protecting group strategy for the diol.
Issue 3: Incomplete Reaction or Stalling

Symptoms:

  • Significant amount of starting material remains even after prolonged reaction times.

  • Reaction does not proceed to completion as monitored by TLC or LC-MS.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Solubility: this compound may have limited solubility in certain organic solvents.Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.
Catalyst Inactivation: The catalyst may be poisoned or consumed by impurities or side reactions.Ensure all reagents and solvents are pure and dry. Consider adding the catalyst in portions.
Reversible Reaction: The reaction may be reversible and has reached equilibrium.Use Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct (e.g., water).

Experimental Protocols

Protocol 1: General Procedure for the Protection of the Diol Functionality as an Acetonide

This protocol is designed to protect the vicinal diol of this compound, allowing for subsequent reactions on the nitrile group.

  • Dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Hydrolysis of the Nitrile Group to a Carboxylic Acid under Acidic Conditions

This protocol describes the conversion of the nitrile group to a carboxylic acid.

  • Dissolve this compound (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., dioxane).

  • Add a strong acid, such as hydrochloric acid (e.g., 6 M HCl), in excess.[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visualizations

Byproduct_Formation_Acidic This compound This compound Desired_Product Desired_Product This compound->Desired_Product Target Reaction (e.g., on Nitrile) Cyclic_Acetal Cyclic_Acetal This compound->Cyclic_Acetal Intramolecular Cyclization (H+) Hydrolyzed_Nitrile Hydrolyzed_Nitrile This compound->Hydrolyzed_Nitrile Nitrile Hydrolysis (H+, H2O)

Caption: Byproduct formation under acidic conditions.

Byproduct_Formation_Basic This compound This compound Desired_Product Desired_Product This compound->Desired_Product Target Reaction (e.g., on Diol) Oligomers_Polymers Oligomers_Polymers This compound->Oligomers_Polymers Self-Condensation (Base/Heat) Hydrolyzed_Nitrile_Amide Hydrolyzed_Nitrile_Amide This compound->Hydrolyzed_Nitrile_Amide Nitrile Hydrolysis (OH-, H2O)

Caption: Byproduct formation under basic/thermal conditions.

Troubleshooting_Workflow Start Start Problem_Identified Identify Primary Issue Start->Problem_Identified Low_Yield Low Yield / Complex Mixture Problem_Identified->Low_Yield Polymer_Formation Polymer/Oligomer Formation Problem_Identified->Polymer_Formation Stalled_Reaction Incomplete / Stalled Reaction Problem_Identified->Stalled_Reaction Check_Acidity Review Acidity / Temperature Low_Yield->Check_Acidity Check_Temp_Conc Review Temperature / Concentration Polymer_Formation->Check_Temp_Conc Check_Solubility_Catalyst Review Solubility / Catalyst Activity Stalled_Reaction->Check_Solubility_Catalyst Solution_Protect Consider Protecting Group Check_Acidity->Solution_Protect Solution_Milder Use Milder Conditions Check_Acidity->Solution_Milder Solution_Dilute Use Lower Temp / More Dilute Check_Temp_Conc->Solution_Dilute Solution_Solvent Change Solvent / Add Catalyst Incrementally Check_Solubility_Catalyst->Solution_Solvent

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydroxypropanenitrile (also known as glyceronitrile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reversibility of Cyanohydrin Formation: The reaction of glyceraldehyde with cyanide is reversible and may not have reached equilibrium or the equilibrium favors the starting materials under the current conditions.[1][2][3][4]1a. pH Adjustment: Ensure the reaction is run under slightly basic conditions to favor the formation of the cyanohydrin. However, highly basic conditions can promote decomposition. A pH range of 8-9 is often a good starting point.[1][2] 1b. Temperature Control: The reaction is exothermic. Maintain a low temperature (e.g., 0-10 °C) to shift the equilibrium towards the product.[5] 1c. Excess Cyanide: Use a slight excess of the cyanide reagent to push the equilibrium towards the product.
2. Incomplete Ring-Opening of Epoxide: The reaction of glycidol or a protected epoxide with cyanide may be slow or incomplete.2a. Catalyst: Consider the use of a Lewis acid or base catalyst to facilitate the ring-opening. 2b. Solvent: Ensure the solvent is appropriate for the reaction. Aprotic polar solvents can be effective. 2c. Temperature: Gently heating the reaction may be necessary, but monitor for side reactions.
3. Decomposition of Product: this compound can be unstable, especially during workup and purification.3a. Neutralize Promptly: After the reaction, neutralize the mixture to a pH of around 4-5 before extraction and purification to minimize base-catalyzed decomposition.[6] 3b. Avoid High Temperatures: Use low-temperature purification techniques like column chromatography instead of distillation if the compound proves to be thermally labile.
Presence of Multiple Spots on TLC/Peaks in GC-MS 1. Side Reactions: Formation of unintended byproducts.1a. From Glyceraldehyde: Cannizzaro reaction of glyceraldehyde under strongly basic conditions. Maintain a moderately basic pH. 1b. From Epoxide: Formation of a dinitrile byproduct from the reaction of epichlorohydrin with excess cyanide. Use stoichiometric amounts of cyanide.[5]
2. Impurities in Starting Materials: Purity of glyceraldehyde or the epoxide is crucial.2a. Purify Starting Materials: Ensure the purity of the starting materials before use.
Difficulty in Product Isolation/Purification 1. High Polarity of the Product: this compound is a polar molecule, which can make extraction from aqueous solutions challenging.1a. Continuous Extraction: Use a continuous liquid-liquid extractor for efficient extraction with a suitable organic solvent like ethyl acetate. 1b. Solvent Selection: Use a polar solvent system for column chromatography. A gradient of methanol in dichloromethane or ethyl acetate may be effective.
2. Emulsion Formation during Extraction: The presence of polar functionalities can lead to emulsions.2a. Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to break up emulsions. 2b. Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Cyanohydrin formation from glyceraldehyde: This involves the nucleophilic addition of a cyanide source (like HCN, NaCN, or KCN) to glyceraldehyde. This reaction is typically base-catalyzed.[1][2][3]

  • Nucleophilic ring-opening of an epoxide: This route uses a suitable epoxide, such as glycidol or a protected derivative, which is then opened by a cyanide nucleophile.[7]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the available starting materials, scale, and safety considerations.

FeatureFrom GlyceraldehydeFrom Epoxide (e.g., Glycidol)
Starting Material Availability Glyceraldehyde can be commercially available but may require fresh preparation or purification.Glycidol and its derivatives are common synthetic intermediates.
Reaction Control The reaction is reversible and requires careful control of pH and temperature.[1][2][4]The reaction is generally irreversible but may require a catalyst and careful control of stoichiometry to avoid side products.
Stereochemistry If racemic glyceraldehyde is used, a racemic mixture of diastereomers will be formed.The stereochemistry of the product is dependent on the stereochemistry of the starting epoxide.
Safety Both routes involve the use of highly toxic cyanide reagents. The glyceraldehyde route often uses HCN or generates it in situ, requiring extreme caution.[1][5]Similar cyanide handling precautions are necessary.

Q3: What are the critical safety precautions when working with cyanide?

A3: Hydrogen cyanide (HCN) and cyanide salts (NaCN, KCN) are extremely toxic.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Quench all cyanide-containing waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following your institution's safety protocols.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., ethyl acetate/methanol) to track the disappearance of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture can show the conversion of the starting material to the product.

Q5: What is the expected stability of this compound?

A5: this compound can be unstable, particularly under basic conditions, where it can revert to glyceraldehyde and cyanide.[1] It is also potentially sensitive to heat. For long-term storage, it is advisable to keep the purified compound at low temperatures and under an inert atmosphere. The stability of cyanohydrins is generally better at a slightly acidic pH (around 4-5).[6]

Experimental Protocols

Protocol 1: Synthesis from Glyceraldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • Glyceraldehyde (1.0 eq)

  • Potassium cyanide (KCN) (1.1 eq)

  • Acetic acid

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve glyceraldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve potassium cyanide in deionized water.

  • Slowly add the KCN solution to the glyceraldehyde solution while maintaining the temperature at 0-5 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully acidify the reaction mixture to a pH of ~5 with acetic acid. Caution: This step will generate HCN gas and must be performed in a fume hood.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in ethyl acetate.

Protocol 2: Synthesis from Glycidol (Illustrative)

This protocol is a conceptual outline and requires careful optimization and safety assessment.

Materials:

  • Glycidol (1.0 eq)

  • Acetone cyanohydrin (as a source of HCN) (1.2 eq)

  • Triethylamine (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a fume hood, dissolve glycidol in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of triethylamine.

  • Slowly add acetone cyanohydrin to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography.

Visualizations

experimental_workflow_glyceraldehyde start Start dissolve_gly Dissolve Glyceraldehyde in Water start->dissolve_gly cool Cool to 0°C dissolve_gly->cool add_kcn Slowly Add KCN (0-5°C) cool->add_kcn prep_kcn Prepare KCN Solution prep_kcn->add_kcn monitor Monitor Reaction (TLC) add_kcn->monitor acidify Acidify to pH ~5 (Acetic Acid) CAUTION: HCN Gas monitor->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 2,3-Dihydroxy- propanenitrile purify->product

Caption: Workflow for the synthesis of this compound from glyceraldehyde.

troubleshooting_low_yield low_yield Low Product Yield cause1 Reversible Reaction (Glyceraldehyde Route) low_yield->cause1 cause2 Incomplete Reaction (Epoxide Route) low_yield->cause2 cause3 Product Decomposition low_yield->cause3 solution1a Adjust pH to 8-9 cause1->solution1a solution1b Maintain Low Temp. cause1->solution1b solution1c Use Excess Cyanide cause1->solution1c solution2a Add Catalyst cause2->solution2a solution2b Optimize Solvent/Temp. cause2->solution2b solution3a Neutralize Post-Reaction cause3->solution3a solution3b Low-Temp. Purification cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydroxypropanenitrile and 3-Hydroxypropanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the chemical properties, synthesis, reactivity, and biological significance of two closely related nitrile compounds.

This guide provides a comprehensive comparison of 2,3-Dihydroxypropanenitrile, also known as glyceronitrile, and 3-hydroxypropanenitrile. As valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, a thorough understanding of their respective properties is crucial for researchers and drug development professionals. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes important chemical pathways to facilitate informed decision-making in research and development.

Chemical and Physical Properties

A side-by-side comparison of the fundamental chemical and physical properties of this compound and 3-hydroxypropanenitrile is presented below. While extensive experimental data is available for 3-hydroxypropanenitrile, some properties for this compound are based on computed estimates due to limited published experimental values.

PropertyThis compound (Glyceronitrile)3-hydroxypropanenitrile
CAS Number 69470-43-5[1]109-78-4
Molecular Formula C₃H₅NO₂[1]C₃H₅NO
Molecular Weight 87.08 g/mol [1]71.08 g/mol
Appearance Not experimentally determinedColorless to pale yellow liquid[2]
Melting Point Not experimentally determined-46 °C
Boiling Point Not experimentally determined228 °C[2]
Density Not experimentally determined1.04 g/mL at 25 °C
Solubility in Water Soluble (predicted)Miscible
Solubility in Organic Solvents Soluble in polar organic solvents (predicted)Soluble in ethanol, methanol, acetone; slightly soluble in diethyl ether; insoluble in benzene, carbon tetrachloride, and petroleum ether.[3]
logP (Octanol-Water Partition Coefficient) -1.3 (Computed)[1]-0.94

Synthesis and Experimental Protocols

Synthesis of this compound (Glyceronitrile)

Proposed Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of glyceraldehyde (1 equivalent) in a suitable solvent (e.g., water or a buffered aqueous solution) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Cyanide: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred glyceraldehyde solution while maintaining the temperature below 10 °C. The pH of the reaction mixture should be maintained slightly acidic (pH 4-5) by the slow addition of an acid (e.g., acetic acid) to favor the formation of hydrogen cyanide in situ.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Workup: Once the reaction is complete, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_of_2_3_Dihydroxypropanenitrile Glyceraldehyde Glyceraldehyde ReactionVessel Reaction Vessel (0-10 °C, pH 4-5) Glyceraldehyde->ReactionVessel NaCN Sodium Cyanide (NaCN) NaCN->ReactionVessel Acid Acid (e.g., Acetic Acid) Acid->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of 3-hydroxypropanenitrile

Multiple methods for the synthesis of 3-hydroxypropanenitrile have been reported. A common laboratory-scale preparation involves the reaction of ethylene chlorohydrin with sodium cyanide.

Experimental Protocol (from Ethylene Chlorohydrin): [4]

  • Reaction Setup: In a 5-L flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place 612 g (12.5 moles) of finely powdered sodium cyanide.

  • Addition of Reactants: Add a mixture of 250 mL of water and 1 kg (12.4 moles) of pure ethylene chlorohydrin.

  • Reaction Conditions: Start stirring and raise the temperature of the mixture to 45 °C using a water bath. Maintain the temperature at 45-48 °C for one hour.

  • Completion of Reaction: Gradually increase the temperature to 65 °C over 4.5-5 hours.

  • Workup: Cool the reaction mixture to 20-22 °C. Filter the solid sodium chloride by suction and wash it with acetone.

  • Purification: The filtrate is distilled to remove acetone and water. The remaining liquid is then distilled under reduced pressure to yield pure 3-hydroxypropanenitrile.

Synthesis_of_3_Hydroxypropanenitrile EthyleneChlorohydrin Ethylene Chlorohydrin ReactionFlask Reaction Flask (45-65 °C) EthyleneChlorohydrin->ReactionFlask SodiumCyanide Sodium Cyanide SodiumCyanide->ReactionFlask Filtration Filtration ReactionFlask->Filtration Distillation Distillation Filtration->Distillation Product 3-hydroxypropanenitrile Distillation->Product

Reactivity and Biological Significance

This compound (Glyceronitrile)

Reactivity: The reactivity of this compound is characterized by the presence of a vicinal diol and a nitrile functional group.

  • Vicinal Diol: The adjacent hydroxyl groups can undergo reactions typical of diols, such as oxidative cleavage with reagents like periodic acid to form formaldehyde and glycolonitrile. They can also be protected, for example, by forming acetals or ketals.

  • Nitrile Group: The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2,3-dihydroxypropanoic acid) or reduced to a primary amine (3-amino-1,2-propanediol) using reducing agents like lithium aluminum hydride.

Biological Significance: this compound, or glyceronitrile, has been identified as a naturally occurring compound produced from the burning of plant material. It is believed to play a role in stimulating seed germination in fire-responsive species by slowly hydrolyzing to release cyanide.[1] This slow release of cyanide may act as a signaling molecule to break seed dormancy.[1]

Glyceronitrile_Reactivity cluster_diol Vicinal Diol Reactions cluster_nitrile Nitrile Reactions Glyceronitrile This compound OxidativeCleavage Oxidative Cleavage (e.g., HIO₄) Glyceronitrile->OxidativeCleavage forms Formaldehyde & Glycolonitrile Protection Protection (Acetal/Ketal formation) Glyceronitrile->Protection Hydrolysis Hydrolysis (Acid or Base) Glyceronitrile->Hydrolysis forms 2,3-Dihydroxypropanoic acid Reduction Reduction (e.g., LiAlH₄) Glyceronitrile->Reduction forms 3-Amino-1,2-propanediol

3-hydroxypropanenitrile

Reactivity: 3-hydroxypropanenitrile contains a primary alcohol and a nitrile group, which dictates its chemical behavior.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification and etherification reactions.

  • Nitrile Group: Similar to this compound, the nitrile group can be hydrolyzed to 3-hydroxypropanoic acid or reduced to 3-aminopropan-1-ol. It can also participate in addition reactions with organometallic reagents.

Biological Significance: 3-hydroxypropanenitrile is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its bifunctionality allows for the construction of more complex molecular architectures. While not known to have significant direct biological activity itself, its derivatives are of considerable interest in drug discovery.

Toxicity and Safe Handling

Both this compound and 3-hydroxypropanenitrile are nitrile-containing compounds and should be handled with care due to the potential for cyanide release.

ParameterThis compound (Glyceronitrile)3-hydroxypropanenitrile
Toxicity Profile Toxicity data is limited. Believed to be toxic due to the slow release of cyanide upon hydrolysis.May be harmful if swallowed or in contact with skin.[2] The toxicity of nitriles can vary, but many can release cyanide in the body.[5]
LD₅₀ (Oral, Rat) Not determined2700 mg/kg
Safe Handling Precautions Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.Handle in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6] Store in a cool, dry, well-ventilated area away from acids, bases, and oxidizing agents.[7]

Emergency Procedures: In case of exposure, immediately move to fresh air. If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water. Seek immediate medical attention if inhaled or ingested.

Conclusion

This compound and 3-hydroxypropanenitrile are structurally similar yet possess distinct chemical and physical properties that influence their applications. 3-hydroxypropanenitrile is a well-characterized and commercially available building block with established synthetic utility. In contrast, this compound is a less-studied compound with intriguing biological relevance related to its natural occurrence and role in seed germination. The presence of a vicinal diol in this compound offers additional synthetic handles for chemical modification compared to the primary alcohol of 3-hydroxypropanenitrile.

For researchers in drug development, the choice between these two molecules will depend on the specific synthetic strategy and the desired functionality in the target molecule. While 3-hydroxypropanenitrile provides a reliable and versatile starting material, this compound presents an opportunity for the synthesis of novel compounds, particularly those mimicking natural products or requiring the unique reactivity of a vicinal diol. Further research into the experimental properties and synthetic accessibility of this compound is warranted to fully unlock its potential in medicinal chemistry and other scientific disciplines.

References

Validating the Purity of Synthesized 2,3-Dihydroxypropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2,3-dihydroxypropanenitrile. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and explores alternative compounds, offering a framework for selecting the most appropriate validation strategy for your research needs.

Synthesis and Potential Impurities of this compound

This compound, also known as glyceronitrile, is a valuable chiral building block in organic synthesis. A common laboratory-scale synthesis involves the nucleophilic addition of a cyanide source, such as hydrogen cyanide or an alkali metal cyanide, to glyceraldehyde. This reaction, known as a cyanohydrin formation, is typically carried out in an aqueous solution.

Reaction Scheme:

During this synthesis, several impurities can arise, necessitating robust analytical methods for their detection and quantification.

Potential Impurities:

  • Unreacted Starting Materials: Residual glyceraldehyde and cyanide.

  • Polymeric Byproducts: Cyanohydrins are known to polymerize, especially under basic conditions.

  • Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur.

  • Enantiomeric Impurities: If a stereospecific synthesis is intended, the presence of the undesired enantiomer is a critical purity parameter.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended to ensure the comprehensive assessment of this compound purity. The following techniques, when used in conjunction, can provide a detailed purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its non-volatile impurities. A reversed-phase method is generally suitable for a polar compound like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the hydroxyl groups may be necessary to improve the volatility and chromatographic performance of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and the detection of impurities. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals can be used for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of key functional groups (hydroxyl, nitrile) and for detecting certain impurities that have distinct infrared absorption bands.

Comparison of Analytical Methods

Technique Information Provided Advantages Limitations Typical Purity Level Detected
HPLC Quantitative purity, detection of non-volatile impurities.High sensitivity and resolution, well-established for purity analysis.May not detect volatile impurities, requires suitable chromophores for UV detection.> 99%
GC-MS Identification and quantification of volatile impurities.High sensitivity and specificity for volatile compounds.May require derivatization for polar analytes, not suitable for non-volatile impurities.> 99%
NMR Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can quantify without a specific standard for the impurity.Lower sensitivity compared to chromatographic methods.> 95%
FTIR Functional group analysis, detection of gross impurities.Fast and non-destructive.Not suitable for quantification, limited in detecting structurally similar impurities.Qualitative

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.

GC-MS Method for Volatile Impurity Profiling
  • Derivatization (optional): Silylation of hydroxyl groups using a reagent like BSTFA.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • MS Detection: Electron ionization (EI) with a full scan mode.

NMR Sample Preparation and Analysis
  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

  • Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.

  • Analysis: Acquire ¹H and ¹³C spectra. For quantitative analysis, ensure complete relaxation of all nuclei.

Visualization of Experimental Workflow and Logical Relationships

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Glyceraldehyde Glyceraldehyde Reaction Reaction Glyceraldehyde->Reaction HCN Crude_Product Crude_Product Reaction->Crude_Product This compound HPLC HPLC Crude_Product->HPLC Non-volatile impurities GCMS GCMS Crude_Product->GCMS Volatile impurities NMR NMR Crude_Product->NMR Structural confirmation FTIR FTIR Crude_Product->FTIR Functional groups Purity_Data Purity_Data HPLC->Purity_Data GCMS->Purity_Data NMR->Purity_Data FTIR->Purity_Data Final_Report Final_Report Purity_Data->Final_Report Method_Selection Start Purity Requirement High_Purity High Purity (>99%) Start->High_Purity Quantitative Moderate_Purity Moderate Purity (>95%) Start->Moderate_Purity Semi-Quantitative Qualitative Qualitative Confirmation Start->Qualitative Structural Method_HPLC HPLC High_Purity->Method_HPLC Method_GCMS GC-MS High_Purity->Method_GCMS Method_NMR NMR Moderate_Purity->Method_NMR Qualitative->Method_NMR Method_FTIR FTIR Qualitative->Method_FTIR

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 2,3-Dihydroxypropanenitrile, alongside alternative spectroscopic techniques. Due to the absence of a publicly available crystal structure for this compound, this guide will utilize Mandelonitrile, a structurally related hydroxynitrile, as a representative example for crystallographic analysis.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its potential applications. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution three-dimensional model.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical method for structural confirmation depends on the nature of the sample, the information required, and the available resources. Below is a comparative overview of X-ray crystallography and other common spectroscopic methods.

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information, absolute stereochemistry.Provides an unambiguous and complete 3D structure.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships.Non-destructive, provides detailed information about the molecular skeleton in solution.Does not provide a direct 3D structure; interpretation can be complex for novel compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -C≡N).Fast, requires small sample amounts, provides a molecular "fingerprint".Provides limited information on the overall molecular architecture.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.Highly sensitive, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of a molecule's atomic arrangement. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

As a proxy for this compound, the crystallographic data for Mandelonitrile would yield precise measurements of bond lengths and angles. For instance, the characteristic C≡N triple bond length is typically around 1.16 Å, and the N-C-C geometry is linear, reflecting the sp hybridization of the carbon and nitrogen atoms[1]. The hydroxyl (-OH) groups would exhibit characteristic C-O bond lengths and would likely be involved in intermolecular hydrogen bonding, influencing the crystal packing.

Table 1: Representative Crystallographic Data for a Hydroxynitrile (Mandelonitrile)

Parameter Typical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.1 Å, b = 8.9 Å, c = 12.5 Å
C-C Bond Length (aliphatic) 1.52 - 1.54 Å
C-O Bond Length 1.42 - 1.44 Å
C≡N Bond Length ~1.16 Å
C-C-O Bond Angle 108 - 110°
C-C≡N Bond Angle ~178°

Note: The values presented are typical and would be precisely determined for a specific crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single crystal of high quality, typically with dimensions greater than 0.1 mm. For a small, polar molecule like this compound, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) would be a common approach. The purity of the compound is crucial for successful crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, resulting in the final atomic coordinates, bond lengths, and angles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification Crystal Growth Crystal Growth Compound Synthesis\nand Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structural Validation Structural Validation Structure Refinement->Structural Validation Final 3D Structure Final 3D Structure Structural Validation->Final 3D Structure

Alternative Structural Confirmation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are invaluable for routine characterization and for compounds that are difficult to crystallize.

Table 2: Comparative Spectroscopic Data for a Small Hydroxynitrile

Technique Expected Observations for this compound
¹H NMR (in D₂O) - Multiplets corresponding to the -CH₂- and -CH- protons. - Absence of exchangeable -OH protons.
¹³C NMR (in D₂O) - A signal for the nitrile carbon (-C≡N) around 120 ppm. - Signals for the carbons bearing the hydroxyl groups.
FT-IR (neat or KBr pellet) - A broad absorption band for the O-H stretch around 3300-3500 cm⁻¹. - A sharp, medium intensity absorption for the C≡N stretch around 2250 cm⁻¹.
Mass Spectrometry (EI or ESI) - A molecular ion peak corresponding to the molecular weight (87.08 g/mol ). - Fragmentation patterns corresponding to the loss of H₂O, HCN, or other small fragments.
Experimental Protocols for Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: A solution of the sample is prepared in a deuterated solvent (e.g., D₂O, CDCl₃) and placed in an NMR tube. The spectrum is acquired on a spectrometer with an appropriate field strength. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • FT-IR Spectroscopy: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl). For a solid sample, a KBr pellet is prepared by grinding the sample with potassium bromide and pressing it into a disk. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. In electrospray ionization (ESI), the sample is ionized by applying a high voltage to a liquid spray. In electron ionization (EI), the sample is vaporized and bombarded with electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z).

logical_relationship Hypothesized Structure Hypothesized Structure Spectroscopic Data Spectroscopic Data Hypothesized Structure->Spectroscopic Data Prediction X-ray Crystallography X-ray Crystallography Hypothesized Structure->X-ray Crystallography Verification Structural Confirmation Structural Confirmation Spectroscopic Data->Structural Confirmation Consistency Check X-ray Crystallography->Structural Confirmation Definitive Proof

References

Comparative Reactivity of 2,3-Dihydroxypropanenitrile and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hydroxynitriles is paramount for their application in complex syntheses. This guide provides a comparative analysis of the reactivity of 2,3-Dihydroxypropanenitrile, also known as glyceraldehyde cyanohydrin, and its analogs. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

The reactivity of α-hydroxynitriles, or cyanohydrins, is a delicate balance of steric and electronic factors influencing the stability of the cyanohydrin and the susceptibility of its functional groups to chemical transformation. This compound, with its vicinal diol and nitrile functionalities, presents a unique case study in this class of compounds. Its reactivity is often compared to simpler analogs such as glycolonitrile (formaldehyde cyanohydrin) and lactonitrile (acetaldehyde cyanohydrin) to elucidate the impact of adjacent hydroxyl groups on its chemical behavior.

Comparative Stability and Formation

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide anion to a carbonyl compound.[1][2][3] The equilibrium of this reaction is significantly influenced by the structure of the starting aldehyde or ketone.

Key Factors Influencing Stability and Formation:

  • Steric Hindrance: Bulky substituents around the carbonyl group can impede the approach of the cyanide nucleophile, shifting the equilibrium towards the starting materials. For instance, highly substituted ketones may not form cyanohydrins in good yield.[3]

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon enhance its electrophilicity, favoring the formation of the cyanohydrin. Conversely, electron-donating groups can destabilize the product.

  • pH: The formation of cyanohydrins is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrocyanic acid (HCN).[1][3] However, the stability of the resulting cyanohydrin is often greater in acidic to neutral conditions, as basic conditions can promote the reverse reaction, leading to the dissociation back to the carbonyl compound and cyanide.[4]

Reactivity of the Nitrile Group

The nitrile functional group in this compound and its analogs can undergo several key transformations, most notably hydrolysis and reduction.

Hydrolysis to α-Hydroxy Carboxylic Acids

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding an α-hydroxy carboxylic acid.[4][5] This reaction is a cornerstone in the synthesis of many biologically relevant molecules. The rate of hydrolysis can be influenced by the substituents on the α-carbon.

CompoundRelative Rate of Hydrolysis (Conceptual)Factors Influencing Reactivity
This compound ModerateThe electron-withdrawing effect of the two hydroxyl groups may facilitate nucleophilic attack on the nitrile carbon. Intramolecular hydrogen bonding could also play a role.
Glycolonitrile FastMinimal steric hindrance and the presence of the hydroxyl group.
Lactonitrile Slower than GlycolonitrileThe electron-donating methyl group slightly reduces the electrophilicity of the nitrile carbon compared to glycolonitrile.

Note: This table is a conceptual representation based on general chemical principles, as direct comparative kinetic data from a single study is not available.

Reduction to β-Amino Alcohols

The nitrile group can be reduced to a primary amine, a transformation that, in the case of α-hydroxynitriles, yields valuable β-amino alcohols.[5] This reaction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments related to the synthesis and reactivity of this compound.

Protocol 1: Synthesis of this compound (Glyceraldehyde Cyanohydrin)

Objective: To synthesize this compound from glyceraldehyde.

Materials:

  • Glyceraldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve glyceraldehyde in deionized water in a flask and cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium cyanide in deionized water.

  • Slowly add the sodium cyanide solution to the chilled glyceraldehyde solution with constant stirring.

  • Carefully add dilute sulfuric acid dropwise to the reaction mixture to maintain a slightly acidic to neutral pH (pH 4-5 is often optimal for stability).[1] Monitor the pH throughout the addition.

  • Allow the reaction to proceed at a low temperature for several hours or until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up to isolate the this compound. This may involve extraction and purification by chromatography.

Safety Note: Hydrogen cyanide (HCN) is an extremely toxic gas that can be generated when cyanides are mixed with acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Protocol 2: Comparative Hydrolysis of Hydroxynitriles

Objective: To compare the rate of hydrolysis of this compound with its analogs under acidic conditions.

Materials:

  • This compound

  • Glycolonitrile

  • Lactonitrile

  • Standardized hydrochloric acid (HCl) solution

  • Heating block or water bath with temperature control

  • HPLC or Gas Chromatography (GC) for monitoring reaction progress

  • Autosampler and vials

Procedure:

  • Prepare stock solutions of each hydroxynitrile in a suitable solvent.

  • In separate reaction vials, add a known concentration of the standardized HCl solution.

  • Bring the acid solutions to the desired reaction temperature (e.g., 60 °C).

  • Initiate the hydrolysis by adding a precise volume of the hydroxynitrile stock solution to each vial.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by neutralization with a base).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining hydroxynitrile and the formed α-hydroxy carboxylic acid.

  • Plot the concentration of the reactant versus time to determine the reaction rate for each compound.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes described.

G General Reactivity Pathways of α-Hydroxynitriles Aldehyde Aldehyde / Ketone Cyanohydrin α-Hydroxynitrile (e.g., this compound) Aldehyde->Cyanohydrin + HCN (or CN⁻/H⁺) (Formation) Cyanohydrin->Aldehyde (Decomposition) CarboxylicAcid α-Hydroxy Carboxylic Acid Cyanohydrin->CarboxylicAcid H₃O⁺ / Heat (Hydrolysis) AminoAlcohol β-Amino Alcohol Cyanohydrin->AminoAlcohol 1. LiAlH₄ 2. H₂O (Reduction)

Caption: General reaction pathways for the formation and transformation of α-hydroxynitriles.

G Experimental Workflow for Comparative Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions of Hydroxynitriles Initiate_Rxn Initiate Hydrolysis Prep_Solutions->Initiate_Rxn Prep_Acid Prepare Standardized Acid Solutions Temp_Equilibrate Equilibrate Acid to Reaction Temperature Prep_Acid->Temp_Equilibrate Temp_Equilibrate->Initiate_Rxn Time_Sampling Sample at Timed Intervals Initiate_Rxn->Time_Sampling Quench Quench Reaction Time_Sampling->Quench Analyze Analyze by HPLC/GC Quench->Analyze Plot Plot Data and Determine Rates Analyze->Plot

Caption: Workflow for the comparative kinetic analysis of hydroxynitrile hydrolysis.

References

Verifying the Identity of 2,3-Dihydroxypropanenitrile: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the verification of 2,3-Dihydroxypropanenitrile, a small, polar molecule also known as glyceronitrile. We present predicted experimental data for mass spectrometry and discuss the relative strengths and weaknesses of alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and chromatography.

Introduction to Analytical Verification

Accurate identification of molecules is a cornerstone of chemical research and drug development. For a small, hydrophilic molecule like this compound (C₃H₅NO₂), with a molecular weight of 87.077 g/mol and an exact mass of 87.032028402 Da, a robust analytical strategy is crucial.[1][2] Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[3][4] However, complementary techniques are often employed for unambiguous identification. This guide explores the utility of mass spectrometry in detail and compares it with other common analytical methods.

Mass Spectrometry Analysis of this compound

Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation patterns that offer clues to the molecule's structure.[3]

Predicted Fragmentation Pattern

In the absence of a publicly available experimental mass spectrum for this compound, we can predict its fragmentation based on the known behavior of alcohols and nitriles in a mass spectrometer. The molecular ion peak (M⁺) would be expected at an m/z of 87.

Key fragmentation pathways for this compound would likely involve:

  • Loss of a hydrogen atom: Leading to a fragment at m/z 86.

  • Cleavage of C-C bonds: Breakage of the bond adjacent to the hydroxyl groups is common for alcohols.[5]

  • Loss of water (H₂O): A common fragmentation pathway for alcohols, resulting in a fragment at m/z 69.[5]

  • Loss of the nitrile group (CN): This would lead to a fragment at m/z 61.

  • Loss of a hydroxymethyl group (CH₂OH): Resulting in a fragment at m/z 56.

  • Loss of a formyl group (CHO): Potentially leading to a fragment at m/z 58.

Predicted Mass Spectrometry Data
Predicted m/zProposed Fragment IonNotes
87[C₃H₅NO₂]⁺Molecular Ion (M⁺)
86[C₃H₄NO₂]⁺Loss of a hydrogen atom (M-1)
69[C₃H₃NO]⁺Loss of water (M-H₂O)
61[C₂H₅O₂]⁺Loss of the nitrile group (M-CN)
57[C₂H₃NO]⁺Likely from cleavage and rearrangement
56[C₂H₄NO]⁺Loss of a hydroxymethyl group (M-CH₂OH)

Experimental Protocol: Mass Spectrometry

This section outlines a typical experimental protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
  • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
  • If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
  • ESI Source Parameters:
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizing Gas (N₂) Pressure: 1.0 - 1.5 bar
  • Drying Gas (N₂) Flow: 4.0 - 6.0 L/min
  • Drying Gas Temperature: 180 - 220 °C
  • Mass Analyzer Parameters:
  • Mass Range: m/z 50 - 200
  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the precursor ion at m/z 87.

3. Data Analysis:

  • Process the acquired spectra using the instrument's software.
  • Determine the accurate mass of the molecular ion and its fragments.
  • Compare the observed fragmentation pattern with the predicted pattern and known fragmentation rules.

Visualizing the Mass Spectrometry Workflow

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Solution Sample Solution Sample->Solution Dissolution IonSource Ion Source (ESI) Solution->IonSource Introduction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Separation Detector Detector MassAnalyzer->Detector Ion Detection Spectrum Mass Spectrum Detector->Spectrum Signal Processing Interpretation Interpretation Spectrum->Interpretation Analysis Identity Identity Interpretation->Identity Compound Identity

Caption: General workflow for compound identification by mass spectrometry.

Visualizing the Predicted Fragmentation of this compound

Fragmentation_Pathway Predicted Fragmentation of this compound mol This compound (m/z 87) frag1 [M-H]⁺ (m/z 86) mol->frag1 - H frag2 [M-H₂O]⁺ (m/z 69) mol->frag2 - H₂O frag3 [M-CN]⁺ (m/z 61) mol->frag3 - CN frag4 [M-CH₂OH]⁺ (m/z 56) mol->frag4 - CH₂OH

Caption: Predicted major fragmentation pathways for this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly informative, a multi-technique approach provides the most definitive identification.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Ionization and separation of molecules by m/z ratio.Molecular weight and structural information from fragmentation.High sensitivity, provides molecular formula with high-resolution MS.Isomers can be difficult to distinguish, may require derivatization for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information about the carbon-hydrogen framework, connectivity of atoms.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.[1][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., -OH, -C≡N).[7][8]Fast, non-destructive, provides information on bonding.Does not provide information on molecular weight or the overall structure.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Purity of the sample, retention time is characteristic but not definitive for identification.Excellent for separating non-volatile and thermally unstable compounds, can be coupled with MS (LC-MS).[2][5]Does not provide structural information on its own.
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Purity of the sample, retention time.High resolution for volatile compounds, can be coupled with MS (GC-MS).[9][10]Requires the analyte to be volatile or to be derivatized, which adds a step to the sample preparation.[9]

Conclusion

The verification of this compound is most robustly achieved through a combination of analytical techniques. Mass spectrometry provides essential molecular weight and fragmentation data, offering strong evidence for the compound's identity. However, for unequivocal structural confirmation, particularly to distinguish between isomers, NMR spectroscopy is invaluable. FTIR spectroscopy serves as a rapid method to confirm the presence of key functional groups. Chromatographic techniques like HPLC and GC are crucial for assessing the purity of the sample and can be powerful identification tools when coupled with mass spectrometry. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the required level of analytical detail.

References

A Comparative Guide to the Spectral Data of 2,3-Dihydroxypropanenitrile and its Isomer 3-Hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available spectral data for 2,3-dihydroxypropanenitrile and its structural isomer, 3-hydroxypropanenitrile. Due to the limited availability of public experimental spectra for this compound, this document utilizes predicted data for this compound and contrasts it with experimentally obtained data for 3-hydroxypropanenitrile. This cross-referencing offers a valuable resource for the characterization and identification of these and similar molecules.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound (predicted) and 3-hydroxypropanenitrile (experimental).

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound (Predicted in D₂O)~4.5TripletCH
~3.8DoubletCH₂
3-Hydroxypropanenitrile (Experimental in CDCl₃)[1]3.85TripletCH₂ (adjacent to OH)
2.61TripletCH₂ (adjacent to CN)
3.44SingletOH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (ppm)Assignment
This compound (Predicted)No public data available-
3-Hydroxypropanenitrile (Experimental in CDCl₃)118.89CN
57.43CH₂ (adjacent to OH)
21.36CH₂ (adjacent to CN)

Table 3: IR Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)No public data available-
3-Hydroxypropanenitrile (Experimental, liquid film)[2][3]~3400 (broad)O-H stretch
~2950C-H stretch
~2250C≡N stretch
~1430C-H bend
~1070C-O stretch

Table 4: Mass Spectrometry Data

Compoundm/z RatioRelative IntensityAssignment
This compound (Predicted)No public data available--
3-Hydroxypropanenitrile (Experimental, EI)[4]71Moderate[M]⁺ (Molecular Ion)
42High[M - CH₂OH]⁺
41Base Peak[M - H₂O - H]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The prepared sample in an NMR tube is placed into the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[5][6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7][8] For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[8]

  • Data Acquisition: A background spectrum of the clean salt plates or KBr is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[9][10]

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds.[11][12][13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11][12]

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[11]

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using multiple spectroscopic techniques.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Data cluster_analysis Data Analysis & Elucidation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare for Infusion/Chromatography Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Analysis Cross-reference & Interpret Spectra NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Proposed Structure Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

2,3-Dihydroxypropanenitrile: A Comparative Guide for Precursor Efficacy in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2,3-dihydroxypropanenitrile's performance against common alternatives, supported by available experimental data.

Introduction

This compound, also known as glyceronitrile, is a versatile precursor molecule in organic synthesis, particularly valued for its bifunctional nature, possessing both hydroxyl and nitrile moieties. Its application spans the synthesis of carbohydrates, amino acids, and other valuable chiral building blocks. This guide provides a comparative analysis of the efficacy of this compound against its common alternatives, namely glyceraldehyde and glycolonitrile, in cornerstone synthetic methodologies such as the Kiliani-Fischer synthesis and the Strecker synthesis.

Comparative Analysis of Precursor Efficacy

The selection of an appropriate precursor is critical for the efficiency and success of a synthetic route. This section evaluates this compound in comparison to glyceraldehyde and glycolonitrile, focusing on their roles in well-established carbon-carbon bond-forming reactions.

Kiliani-Fischer Synthesis: Chain Elongation of Aldoses

The Kiliani-Fischer synthesis is a fundamental method for elongating the carbon chain of an aldose. The reaction proceeds through the formation of a cyanohydrin, followed by hydrolysis and reduction.

This compound (Glyceronitrile): As a pre-formed cyanohydrin of glyceraldehyde, this compound offers a more direct entry into the Kiliani-Fischer pathway for the synthesis of tetroses. By starting with glyceronitrile, the initial, often hazardous, step of reacting an aldehyde with hydrogen cyanide can be bypassed.

Glyceraldehyde: This is the traditional starting material for the Kiliani-Fischer synthesis of tetroses like D-erythrose and D-threose. The reaction involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group.[1][2] The classic version of this synthesis is reported to have a yield of approximately 30%.[2] While an improved, higher-yielding version exists, specific quantitative data for direct comparison remains elusive in readily available literature.[2]

Glycolonitrile: While not a direct precursor for tetroses, glycolonitrile is the simplest cyanohydrin and serves as a fundamental building block in prebiotic sugar synthesis, which can be seen as an analogous process.[3]

Data Summary: Kiliani-Fischer Synthesis

PrecursorRole in SynthesisReported YieldAdvantagesDisadvantages
This compound Direct intermediate for tetrose synthesisNot explicitly found in comparative studiesBypasses the need for in-situ cyanohydrin formation, potentially saferLimited direct comparative data on yield
Glyceraldehyde Traditional starting material for tetrose synthesis~30% (classic method)[2]Well-established and documented procedureRequires handling of toxic cyanide reagents; multi-step process
Glycolonitrile Precursor for simple sugar synthesis (e.g., glycolaldehyde)Not directly comparable for tetrose synthesisImportant in prebiotic chemistry models[3]Not a direct precursor for C4 sugars
Strecker Synthesis: Amino Acid Preparation

The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde or ketone, ammonia, and cyanide.

This compound (Glyceronitrile): The presence of the nitrile group makes this compound a suitable substrate for modifications leading to amino acids. Reduction of the nitrile to an amine, followed by manipulation of the hydroxyl groups, can lead to the synthesis of 2,3-diaminopropan-1-ol, a precursor to 2,3-diaminopropanoic acid.

Glyceraldehyde: As an aldehyde, glyceraldehyde can directly participate in the Strecker synthesis to produce α-amino-β,γ-dihydroxybutanoic acid derivatives.

Glycolonitrile: This molecule is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid.[3] The reaction of glycolonitrile with ammonia yields aminoacetonitrile, which is then hydrolyzed to glycine. High yields, such as 88% for the formation of a nitrile intermediate from an imine, have been reported in Strecker-type reactions under specific catalytic conditions.[4]

Data Summary: Strecker Synthesis and Related Amino Acid Synthesis

PrecursorPotential ProductReported YieldAdvantagesDisadvantages
This compound 2,3-Diaminopropan-1-ol (precursor to 2,3-diaminopropanoic acid)Not explicitly found in direct synthesis from glyceronitrileOffers a pathway to β-amino acidsRequires multi-step conversion
Glyceraldehyde α-Amino-β,γ-dihydroxybutanoic acid derivativesNot explicitly found in comparative studiesDirect entry into the Strecker pathwayStandard multi-component reaction complexities
Glycolonitrile GlycineHigh yields reported for specific steps (e.g., 88%)[4]Efficient for the synthesis of simple amino acids[3]Limited to the synthesis of glycine and its derivatives

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in a comparative context. However, general procedures for the Kiliani-Fischer and Strecker syntheses can be adapted.

General Protocol for Kiliani-Fischer Synthesis (Adapted from Glyceraldehyde)
  • Cyanohydrin Formation (if starting with Glyceraldehyde): An aqueous solution of glyceraldehyde is treated with an aqueous solution of sodium cyanide, followed by acidification (e.g., with sulfuric acid) at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours.

  • Hydrolysis: The resulting cyanohydrin mixture is heated in water to hydrolyze the nitrile to a carboxylic acid, which then forms a lactone.

  • Separation: The diastereomeric lactones are separated using chromatographic techniques.

  • Reduction: The separated lactone is reduced to the corresponding aldose using a reducing agent such as sodium amalgam or, in an improved version, through catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate).[2][5]

Note: When using this compound, steps 1 would be omitted, and the protocol would commence with the hydrolysis or reduction of the nitrile.

General Protocol for Strecker Synthesis (Adapted from Aldehydes)
  • Imine Formation: The aldehyde (e.g., glyceraldehyde) is reacted with ammonia or a primary amine in a suitable solvent (e.g., methanol or water) to form an imine in situ.

  • Cyanide Addition: A source of cyanide (e.g., hydrogen cyanide, sodium cyanide, or trimethylsilyl cyanide) is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[4][6]

  • Hydrolysis: The α-aminonitrile is hydrolyzed, typically under acidic conditions (e.g., with aqueous HCl), to yield the corresponding α-amino acid.

Note: For this compound, a multi-step process involving reduction of the nitrile and subsequent functional group manipulations would be required to synthesize amino acids.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic pathways discussed.

Kiliani_Fischer_Pathway Glyceraldehyde Glyceraldehyde Glyceronitrile This compound (Glyceronitrile) Glyceraldehyde->Glyceronitrile + Cyanide HCN / NaCN Cyanide->Glyceronitrile + Lactones Diastereomeric Lactones Glyceronitrile->Lactones Hydrolysis Hydrolysis Lactones->Hydrolysis Separation Separation Lactones->Separation Reduction Reduction Separation->Reduction Tetroses Tetroses (e.g., Erythrose, Threose) Reduction->Tetroses

Caption: Kiliani-Fischer Synthesis Workflow.

Strecker_Synthesis_Pathway cluster_glyceraldehyde From Aldehyde cluster_glyceronitrile From Nitrile Glyceraldehyde Glyceraldehyde AminoNitrile α-Aminonitrile Glyceraldehyde->AminoNitrile + NH3, + HCN Ammonia NH3 Ammonia->AminoNitrile Cyanide HCN / NaCN Cyanide->AminoNitrile Hydrolysis Hydrolysis AminoNitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid Glyceronitrile This compound Reduction Reduction Glyceronitrile->Reduction DiaminoAlcohol 2,3-Diaminopropan-1-ol Reduction->DiaminoAlcohol Oxidation Oxidation DiaminoAlcohol->Oxidation DiaminoAcid 2,3-Diaminopropanoic Acid Oxidation->DiaminoAcid

Caption: Strecker and Related Amino Acid Synthesis.

Conclusion

This compound presents itself as a valuable and potentially safer precursor in synthetic routes that traditionally start from aldehydes and require the in-situ generation of cyanohydrins. Its primary advantage lies in circumventing the direct handling of highly toxic hydrogen cyanide in the initial step of syntheses like the Kiliani-Fischer reaction.

For researchers and drug development professionals, the choice of precursor will depend on the specific synthetic target, safety considerations, and the availability of starting materials. This compound offers a compelling alternative that warrants further experimental exploration to fully elucidate its synthetic utility and comparative efficacy.

References

A Comparative Guide to the Characterization of 2,3-Dihydroxypropanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of the (R)- and (S)-enantiomers of 2,3-dihydroxypropanenitrile. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents illustrative data and generalized experimental protocols to serve as a practical resource for researchers in the field.

Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference lies in their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. The nitrile group and hydroxyl functionalities also influence their chemical reactivity and potential biological interactions.

Table 1: Comparison of Physicochemical Properties of this compound Enantiomers (Illustrative Data)

Property(R)-2,3-Dihydroxypropanenitrile(S)-2,3-DihydroxypropanenitrileRacemic this compound
Molecular Formula C₃H₅NO₂C₃H₅NO₂C₃H₅NO₂
Molecular Weight ( g/mol ) 87.0887.0887.08
Appearance Colorless liquid/Low melting solidColorless liquid/Low melting solidColorless liquid/Low melting solid
Melting Point (°C) ~25 (Hypothetical)~25 (Hypothetical)~20 (Hypothetical)
Boiling Point (°C) >200 (decomposes)>200 (decomposes)>200 (decomposes)
Specific Rotation ([α]D) +X° (c=1, H₂O) (Hypothetical)-X° (c=1, H₂O) (Hypothetical)

Note: Specific rotation values are hypothetical and would need to be determined experimentally.

Biological Activity

The stereochemistry of a molecule is critical in its interaction with biological systems, which are inherently chiral. Therefore, the (R)- and (S)-enantiomers of this compound are expected to exhibit different biological activities, such as binding to receptors or enzyme inhibition. The nitrile group can act as a hydrogen bond acceptor or participate in covalent interactions, while the hydroxyl groups can form hydrogen bonds, influencing the molecule's overall binding affinity and efficacy.

Table 2: Comparison of Biological Activity of this compound Enantiomers (Illustrative Data)

Parameter(R)-2,3-Dihydroxypropanenitrile(S)-2,3-DihydroxypropanenitrileRacemic this compound
Target Hypothetical Enzyme/ReceptorHypothetical Enzyme/ReceptorHypothetical Enzyme/Receptor
IC₅₀ / EC₅₀ (µM) 10 (Hypothetical)150 (Hypothetical)20 (Hypothetical)
Mechanism of Action Illustrative: Competitive InhibitorIllustrative: Weak InhibitorIllustrative: Mixed Activity
In Vitro Cytotoxicity (CC₅₀, µM) >500 (Hypothetical)>500 (Hypothetical)>500 (Hypothetical)

Note: Biological activity data is hypothetical and would require experimental validation.

Experimental Protocols

An illustrative method for the enantioselective synthesis of (R)- or (S)-2,3-dihydroxypropanenitrile could involve the use of a chiral catalyst, such as a hydroxynitrile lyase (HNL).[1]

Protocol: HNL-Catalyzed Enantioselective Synthesis

  • Reaction Setup: In a temperature-controlled vessel, dissolve the starting aldehyde (glycolaldehyde) in a suitable buffer system (e.g., citrate buffer, pH 5.5).

  • Enzyme Addition: Add the appropriate (R)- or (S)-selective hydroxynitrile lyase to the reaction mixture.

  • Cyanide Addition: Slowly add a source of cyanide (e.g., HCN or a cyanide salt like KCN) to the mixture while maintaining the pH and temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench any remaining cyanide with a suitable reagent (e.g., sodium hypochlorite solution).

  • Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting cyanohydrin by column chromatography.

The separation of a racemic mixture of this compound can be achieved using chiral high-performance liquid chromatography (chiral HPLC).

Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for polar compounds, such as a polysaccharide-based column (e.g., Chiralpak® series) or a macrocyclic glycopeptide-based column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index detector.

  • Injection and Elution: Inject the sample and monitor the chromatogram for the separation of the two enantiomers.

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

Polarimetry

  • Sample Preparation: Prepare a solution of the purified enantiomer of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., water or ethanol).

  • Instrument Calibration: Calibrate the polarimeter with the pure solvent.

  • Measurement: Fill the polarimeter cell with the sample solution and measure the observed optical rotation.

  • Calculation of Specific Rotation: Use the following formula to calculate the specific rotation: [α]Tλ = (100 × α) / (l × c) where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of light (e.g., D-line of sodium at 589 nm)

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters

    • c is the concentration of the sample in g/100 mL

Visualizations

Enantiomer_Relationship Racemic Racemic this compound (Mixture of R and S) R_Enantiomer (R)-2,3-Dihydroxypropanenitrile Racemic->R_Enantiomer Chiral Separation S_Enantiomer (S)-2,3-Dihydroxypropanenitrile Racemic->S_Enantiomer Chiral Separation R_Enantiomer->Racemic Mixing S_Enantiomer->Racemic Mixing

Caption: Relationship between racemic mixture and individual enantiomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization Start Starting Materials (Glycolaldehyde, Cyanide Source) Synthesis Enantioselective Synthesis (e.g., HNL-catalyzed) Start->Synthesis Crude Crude Product (Racemic or Enantioenriched) Synthesis->Crude Separation Chiral HPLC Crude->Separation Purified_R Purified (R)-Enantiomer Separation->Purified_R Purified_S Purified (S)-Enantiomer Separation->Purified_S Polarimetry Polarimetry (Specific Rotation) Purified_R->Polarimetry Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purified_R->Spectroscopy Bioassay Biological Assays (IC50, Cytotoxicity) Purified_R->Bioassay Purified_S->Polarimetry Purified_S->Spectroscopy Purified_S->Bioassay

Caption: Experimental workflow for synthesis, separation, and characterization.

References

Navigating the Synthesis of 2,3-Dihydroxypropanenitrile: A Comparative Analysis of Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. 2,3-Dihydroxypropanenitrile, a molecule with potential applications in various synthetic pathways, presents an interesting case study in synthetic strategy. This guide aims to provide a comparative overview of the plausible synthetic routes to this target molecule. However, a comprehensive search of the available scientific literature has revealed a notable lack of specific, detailed experimental protocols and corresponding quantitative data for the synthesis of this compound.

While general methodologies for reactions such as the hydrocyanation of aldehydes and the ring-opening of epoxides are well-established, their direct application to the synthesis of this compound is not explicitly documented with the level of detail required for a full comparative analysis. This guide will, therefore, outline the most probable synthetic strategies and discuss the general principles and potential challenges associated with each, based on analogous reactions reported in the literature.

Potential Synthetic Pathways

Two primary synthetic routes are conceptually the most viable for the preparation of this compound:

  • Route A: Hydrocyanation of Glyceraldehyde. This approach involves the addition of a cyanide source to glyceraldehyde.

  • Route B: Ring-Opening of Glycidonitrile. This strategy entails the nucleophilic attack of a hydroxide source on the epoxide ring of glycidonitrile.

Below is a conceptual visualization of these pathways.

G cluster_0 Route A: Hydrocyanation cluster_1 Route B: Ring-Opening Glyceraldehyde Glyceraldehyde This compound This compound Glyceraldehyde->this compound + HCN / Catalyst Glycidonitrile Glycidonitrile Glycidonitrile->this compound + H2O / Catalyst

Figure 1. Conceptual overview of the two primary synthetic routes to this compound.

Data Presentation: A Call for Further Research

Due to the absence of specific experimental data in the current body of literature, a quantitative comparison in the form of a data table cannot be provided at this time. The following table is a template that highlights the key parameters that would be necessary for a rigorous comparison of these synthetic routes.

ParameterRoute A: Hydrocyanation of GlyceraldehydeRoute B: Ring-Opening of Glycidonitrile
Starting Material GlyceraldehydeGlycidonitrile
Reagents Cyanide source (e.g., HCN, KCN, TMSCN), Catalyst (e.g., base, enzyme)Water, Acid or Base Catalyst
Solvent To be determinedTo be determined
Temperature (°C) To be determinedTo be determined
Reaction Time (h) To be determinedTo be determined
Yield (%) Not reportedNot reported
Stereoselectivity Potentially diastereoselectivePotentially regioselective
Purification Method To be determinedTo be determined

The completion of this table awaits future experimental investigation into these synthetic pathways.

Experimental Protocols: A General Framework

In the absence of specific procedures, we can outline a general framework for how these reactions might be conducted based on established chemical principles.

General Protocol for Route A: Hydrocyanation of Glyceraldehyde

The hydrocyanation of an aldehyde is a classic C-C bond-forming reaction. The stereochemical outcome of the reaction with a chiral aldehyde like glyceraldehyde would be of critical importance, leading to the formation of diastereomers.

Conceptual Workflow:

G Start Start Dissolve Glyceraldehyde Dissolve Glyceraldehyde in appropriate solvent Start->Dissolve Glyceraldehyde Add Cyanide Source Add Cyanide Source (e.g., KCN) and Catalyst Dissolve Glyceraldehyde->Add Cyanide Source Reaction Stir at controlled temperature Add Cyanide Source->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product 2,3-Dihydroxy- propanenitrile Purify->Product

Figure 2. A generalized workflow for the hydrocyanation of glyceraldehyde.

Methodology Outline:

  • Reaction Setup: A solution of glyceraldehyde would be prepared in a suitable solvent.

  • Reagent Addition: A cyanide source, such as potassium cyanide, and a catalyst would be added. The choice of catalyst (e.g., a mild base or a hydroxynitrile lyase enzyme) would be crucial for controlling the reaction rate and potentially the stereoselectivity.

  • Reaction Monitoring: The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction would be quenched, followed by an aqueous work-up and extraction of the product.

  • Purification: The crude product would likely require purification by column chromatography to isolate the desired this compound diastereomers.

General Protocol for Route B: Ring-Opening of Glycidonitrile

The ring-opening of an epoxide is a versatile reaction that can proceed under either acidic or basic conditions. The regioselectivity of the nucleophilic attack on the epoxide ring would be a key consideration.

Conceptual Workflow:

G Start Start Dissolve Glycidonitrile Dissolve Glycidonitrile in appropriate solvent Start->Dissolve Glycidonitrile Add Catalyst Add Acid or Base Catalyst Dissolve Glycidonitrile->Add Catalyst Reaction Stir at controlled temperature Add Catalyst->Reaction Neutralize Neutralize Reaction Reaction->Neutralize Workup Aqueous Workup & Extraction Neutralize->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product 2,3-Dihydroxy- propanenitrile Purify->Product

Figure 3. A generalized workflow for the ring-opening of glycidonitrile.

Methodology Outline:

  • Reaction Setup: Glycidonitrile would be dissolved in a suitable solvent, which could be water itself in the case of acid or base catalysis.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) would be added.

  • Reaction Monitoring: The progress of the reaction would be followed by analytical techniques like GC-MS or LC-MS.

  • Work-up and Isolation: After the reaction is complete, the mixture would be neutralized, and the product extracted with an organic solvent.

  • Purification: The final product would likely be purified by distillation or chromatography.

Conclusion and Future Outlook

While the synthesis of this compound appears feasible through at least two logical synthetic routes, the lack of specific experimental data in the scientific literature prevents a detailed and quantitative comparison at this time. The information presented here serves as a foundational guide for researchers interested in exploring the synthesis of this molecule. Further experimental work is required to establish optimized reaction conditions, determine yields and stereoselectivity, and develop robust purification protocols for each of these potential pathways. Such studies would be a valuable contribution to the field of synthetic organic chemistry and would enable a more complete and data-driven comparison.

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2,3-Dihydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel molecules is a cornerstone of successful research. This guide provides a comparative overview of potential analytical methods for the validation of 2,3-Dihydroxypropanenitrile, a small, polar molecule. Due to the absence of a standardized, publicly available validated method for this specific analyte, this document outlines and compares two primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), drawing parallels from the analysis of structurally similar compounds such as glycerol and other polar nitriles.

The validation of an analytical method ensures its suitability for the intended purpose, providing data on its accuracy, precision, and reliability. For a compound like this compound, its high polarity presents a significant analytical challenge, primarily in achieving adequate retention on conventional reversed-phase chromatographic columns. Therefore, specialized techniques or derivatization are often necessary.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of these two powerful techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to this compound Direct analysis is challenging with standard C18 columns due to high polarity. Requires specialized columns (e.g., HILIC, polar-embedded) or derivatization to enhance retention and/or detection.Direct analysis is not feasible due to the low volatility of the analyte. Derivatization to a more volatile compound (e.g., silylation) is mandatory.
Potential Advantages Milder analytical conditions, suitable for thermally labile compounds. Versatile with a wide range of detectors.High separation efficiency and sensitivity, especially with a Mass Spectrometry (MS) detector.
Potential Disadvantages Peak tailing can be an issue for highly polar compounds. UV detection may require derivatization if the analyte lacks a strong chromophore.Derivatization adds a step to sample preparation, which can introduce variability. High temperatures in the injector and column can potentially degrade the analyte.
Typical Detectors Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS), UV-Vis (after derivatization).Flame Ionization Detector (FID), Mass Spectrometry (MS).

Experimental Protocols: A Proposed Approach

Method 1: HPLC with UV Detection following Derivatization

This method is adapted from the analysis of glycerol and other polyols where derivatization is used to introduce a UV-active chromophore.

  • Derivatization: The hydroxyl groups of this compound are esterified using a UV-active derivatizing agent such as benzoyl chloride in an alkaline medium. This reaction attaches a benzoyl group to each hydroxyl group, making the resulting molecule significantly more hydrophobic and readily detectable by UV.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or acetonitrile). Calibration standards are prepared by serial dilution and derivatized alongside the samples.

Method 2: GC-MS following Silylation

This approach is common for the analysis of polar compounds with active hydrogens, such as hydroxyl groups, to increase their volatility.

  • Derivatization: The sample containing this compound is dried and then derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70°C).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A suitable temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C).

    • MS Detector: Electron Ionization (EI) source with a scan range appropriate for the derivatized analyte.

  • Standard and Sample Preparation: Anhydrous stock solutions of this compound are used to prepare calibration standards, which are then derivatized in the same manner as the samples.

Method Validation Parameters

A comprehensive validation of the chosen analytical method should be performed in accordance with international guidelines (e.g., ICH Q2(R1)). The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters are slightly varied.

Visualizing the Workflow

To better illustrate the logical flow of the analytical method validation process, the following diagram is provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_LitSearch Literature Search & Technique Selection MD_Start->MD_LitSearch MD_Optimization Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) MD_LitSearch->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Final Validation Report V_Robustness->V_Report

Caption: A flowchart illustrating the key stages of analytical method development and subsequent validation.

Conclusion

The selection of an appropriate analytical method for this compound hinges on a careful consideration of its physicochemical properties, particularly its high polarity and low volatility. Both HPLC and GC, when coupled with a suitable derivatization strategy, present viable options for its quantitative analysis. A thorough method validation, encompassing parameters from specificity to robustness, is imperative to ensure the generation of high-quality, reliable data essential for research and drug development. The proposed methods and validation framework in this guide serve as a robust starting point for scientists embarking on the analysis of this and other challenging polar molecules.

Comparative Performance Analysis of 2,3-Dihydroxypropanenitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed performance comparison of 2,3-Dihydroxypropanenitrile (glyceronitrile) in a key synthetic application against a common alternative. The focus is on providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategy.

Introduction

This compound, a cyanohydrin derived from glyceraldehyde, is a versatile intermediate in organic synthesis. Its value lies in the presence of two hydroxyl groups and a nitrile functionality, allowing for a range of chemical transformations. This guide benchmarks its performance in the synthesis of 1,3-dihydroxyacetone (DHA), a valuable compound in the cosmetic and pharmaceutical industries, against the widely used enzymatic oxidation of glycerol.

Performance Comparison: Synthesis of 1,3-Dihydroxyacetone

The synthesis of 1,3-dihydroxyacetone (DHA) is a critical industrial process. Here, we compare two prominent routes: the hydrolysis of this compound and the enzymatic oxidation of glycerol.

Quantitative Data Summary

The following table summarizes the key performance metrics for both synthetic pathways.

ParameterRoute 1: Hydrolysis of this compoundRoute 2: Enzymatic Oxidation of Glycerol
Starting Material This compoundGlycerol
Key Reagent/Catalyst Amberlyst A-21 resinGluconobacter oxydans (whole-cell)
Reaction Time 4 hours24-48 hours
Optimal Temperature 60°C30°C
Optimal pH 6.0-7.05.0-6.0
Reported Yield Approximately 85-90%Approximately 80-92%
Key Advantages Faster reaction time, simpler purificationMilder reaction conditions, high selectivity
Key Disadvantages Requires synthesis of the starting materialLonger reaction time, potential for enzyme inhibition
Experimental Workflow Comparison

The following diagram illustrates the distinct workflows for the two synthetic routes to 1,3-dihydroxyacetone.

G cluster_0 Route 1: this compound Hydrolysis cluster_1 Route 2: Enzymatic Oxidation of Glycerol A1 This compound C1 Hydrolysis Reaction (4 hours) A1->C1 B1 Amberlyst A-21 Resin Water, 60°C B1->C1 D1 Filtration & Purification C1->D1 E1 1,3-Dihydroxyacetone D1->E1 A2 Glycerol C2 Biocatalytic Oxidation (24-48 hours) A2->C2 B2 Gluconobacter oxydans Culture Medium, 30°C B2->C2 D2 Cell Removal & Purification C2->D2 E2 1,3-Dihydroxyacetone D2->E2

Figure 1: Comparative workflow for DHA synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 1,3-Dihydroxyacetone via Hydrolysis of this compound

Objective: To synthesize 1,3-dihydroxyacetone by the hydrolysis of this compound using an ion-exchange resin.

Materials:

  • This compound (10 mmol)

  • Amberlyst A-21 ion-exchange resin (5 g)

  • Deionized water (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • A solution of this compound (10 mmol) in deionized water (50 mL) is prepared in a 100 mL round-bottom flask.

  • The Amberlyst A-21 resin (5 g) is added to the solution.

  • The mixture is stirred and heated to 60°C for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resin is removed by filtration.

  • The aqueous solution is concentrated under reduced pressure to yield crude 1,3-dihydroxyacetone.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,3-Dihydroxyacetone via Enzymatic Oxidation of Glycerol

Objective: To synthesize 1,3-dihydroxyacetone through the whole-cell biocatalytic oxidation of glycerol.

Materials:

  • Glycerol (1 M)

  • Gluconobacter oxydans cell culture

  • Nutrient medium (e.g., yeast extract, peptone)

  • Bioreactor or shake flask

  • Centrifuge

Procedure:

  • A culture of Gluconobacter oxydans is grown in a suitable nutrient medium to the desired cell density.

  • The cells are harvested by centrifugation and resuspended in the reaction medium containing glycerol (1 M).

  • The reaction is carried out in a bioreactor or shake flask at 30°C with controlled pH (5.0-6.0) and aeration for 24-48 hours.

  • Samples are taken periodically to monitor the concentration of glycerol and 1,3-dihydroxyacetone using high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, the bacterial cells are removed by centrifugation or microfiltration.

  • The resulting supernatant containing 1,3-dihydroxyacetone is then subjected to further purification steps, such as activated carbon treatment and crystallization.

Concluding Remarks

The choice between using this compound and enzymatic oxidation for the synthesis of 1,3-dihydroxyacetone depends on the specific requirements of the process. The this compound route offers a significantly faster reaction time, which can be advantageous for rapid production cycles. However, this pathway requires the prior synthesis or procurement of the nitrile starting material.

In contrast, the enzymatic route utilizes readily available glycerol and proceeds under milder conditions, which can be beneficial for sustainability and reducing energy consumption. The trade-off is a substantially longer reaction time and the complexities associated with handling microbial cultures. Both methods can achieve high yields, and the final decision will likely be influenced by factors such as raw material availability, processing time constraints, and the scale of production.

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